molecular formula C9H6ClF3O B1586602 4'-Chloro-3'-(trifluoromethyl)acetophenone CAS No. 129825-11-2

4'-Chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1586602
CAS No.: 129825-11-2
M. Wt: 222.59 g/mol
InChI Key: UYNMUXTXDHJBEN-UHFFFAOYSA-N
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Description

4'-Chloro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNMUXTXDHJBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378750
Record name 4'-Chloro-3'-(trifluoromethyl)acetophenone
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Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129825-11-2
Record name 4'-Chloro-3'-(trifluoromethyl)acetophenone
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Record name 4'-Chloro-3'-(trifluoromethyl)acetophenone
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

4'-Chloro-3'-(trifluoromethyl)acetophenone, a halogenated and trifluoromethylated aromatic ketone, is a compound of significant interest in the synthesis of novel chemical entities. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this molecule a key intermediate in medicinal chemistry.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing and executing synthetic strategies, as well as for the characterization of its derivatives.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical compound is to ascertain its structure and fundamental identifiers.

Caption: Chemical structure of this compound.

Table 1: Core Physical and Chemical Identifiers

PropertyValueSource(s)
Molecular Formula C₉H₆ClF₃O[1][3][4]
Molecular Weight 222.59 g/mol [1][3][4]
IUPAC Name 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[3]
CAS Number 129825-11-2[1][3][4]
Synonyms 5-Acetyl-2-chlorobenzotrifluoride, 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone[1][4]
Appearance White to almost white powder or crystal[1][4]

Key Physical Properties: A Quantitative Overview

The physical state and solubility of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.

Table 2: Summary of Physical Properties

PropertyValueSource(s)
Melting Point 60-64 °C[1][2]
Boiling Point (Predicted) 236.6 ± 35.0 °C[4]
Density (Predicted) 1.337 ± 0.06 g/cm³[4]
Solubility Soluble in Methanol[4]

The melting point range of 60-64 °C indicates that this compound is a solid at room temperature, which simplifies its storage and handling.[1][2] Its solubility in methanol suggests that polar organic solvents are suitable for its use in reactions and for purification techniques such as recrystallization.[4] The predicted boiling and density values, while not experimentally confirmed in the cited literature, provide a useful estimation for process design and safety assessments.[4]

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint. While specific spectral data is not provided in the search results, a confirmation of the structure via NMR is noted as a quality control parameter by suppliers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and vibrations associated with the substituted aromatic ring and the C-F bonds of the trifluoromethyl group. Techniques such as Attenuated Total Reflectance (ATR) are commonly employed for solid samples.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The exact mass of this compound has been calculated to be 222.0059270 Da.[3]

Experimental Protocols for Physical Property Determination

The following section outlines standardized methodologies for the experimental verification of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Methodology (Capillary Method):

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Heating and Observation Heating and Observation Instrument Setup->Heating and Observation Data Recording Data Recording Heating and Observation->Data Recording

Caption: Workflow for melting point determination.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Add a small, measured amount of this compound to a test tube.

  • Add a measured volume of the solvent (e.g., methanol) in small increments.

  • After each addition, agitate the mixture and observe for dissolution.

  • The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.

Spectroscopic Analysis: A Self-Validating System

The combination of NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. The data from each technique should be congruent and collectively support the proposed structure.

ATR-IR Spectroscopy Protocol:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Structural Elucidation IR IR Sample->IR Functional Group ID MS MS Sample->MS Molecular Weight Data Congruence Data Congruence NMR->Data Congruence IR->Data Congruence MS->Data Congruence Confirmed Structure Confirmed Structure Data Congruence->Confirmed Structure

Caption: Integrated spectroscopic approach for structural confirmation.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, a compound of considerable utility in modern organic and medicinal chemistry. The data and protocols presented herein are intended to equip researchers and scientists with the necessary information to confidently and effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

4'-Chloro-3'-(trifluoromethyl)acetophenone CAS number 129825-11-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS 129825-11-2)

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aromatic ketone that has emerged as a critical intermediate in various fields, most notably in pharmaceutical and agrochemical development.[1] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts a unique combination of electronic and steric properties that medicinal chemists and material scientists leverage to design novel molecules with enhanced efficacy, stability, and bioavailability.[1][2][3]

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity and metabolic stability can profoundly influence a molecule's pharmacokinetic profile.[2][4] By replacing a metabolically vulnerable methyl group, the CF₃ moiety can significantly increase a drug's half-life.[3] Furthermore, it enhances lipophilicity, which can improve a compound's ability to cross biological membranes.[2][3] The chlorine atom serves as a common bioisostere for methyl groups and further modulates the electronic character of the aromatic ring, influencing its reactivity and interactions with biological targets.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application. This compound is a white to off-white solid at room temperature.[1][5][6] Key quantitative data are summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 129825-11-2 [7][8][9][10]
Molecular Formula C₉H₆ClF₃O [7][8][9][10]
Molecular Weight 222.59 g/mol [8][9]
Appearance White to almost white powder/crystal [1][6]
Melting Point 60-64 °C [1][6]
Boiling Point 236.6±35.0 °C (Predicted) [6]
Density 1.337±0.06 g/cm³ (Predicted) [6]
SMILES CC(=O)c1ccc(Cl)c(c1)C(F)(F)F [9]

| InChIKey | UYNMUXTXDHJBEN-UHFFFAOYSA-N |[9] |

Spectroscopic Data

Analytical characterization is essential for confirming the structure and purity of the compound.

  • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. The spectrum for this molecule will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-Cl, C-F, and aromatic C-H bonds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: The proton NMR spectrum would show a singlet for the methyl (CH₃) protons around 2.6 ppm. The aromatic protons would appear as multiplets in the 7.5-8.0 ppm range.

    • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 196 ppm, the methyl carbon near 27 ppm, and several signals in the aromatic region (125-140 ppm), including carbons attached to chlorine and the trifluoromethyl group.

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most common and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.[11] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[12][13]

Causality of Experimental Design: The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. The catalyst's role is to activate the acylating agent (acetyl chloride, CH₃COCl) by coordinating with the chlorine atom, which generates a highly electrophilic acylium ion (CH₃CO⁺).[11][14] The aromatic ring of 1-chloro-2-(trifluoromethyl)benzene, while deactivated by the two electron-withdrawing groups (Cl and CF₃), acts as the nucleophile, attacking the acylium ion to form the desired ketone.[15] The reaction is typically performed in an inert solvent like dichloromethane (CH₂) to dissolve the reactants and manage the reaction temperature.[12]

Workflow for Synthesis via Friedel-Crafts Acylation

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product & Analysis A 1-Chloro-2-(trifluoromethyl)benzene R Reaction Vessel (Inert Solvent, e.g., CH₂Cl₂) Cooling (0-5°C) A->R B Acetyl Chloride B->R C Aluminum Chloride (AlCl₃) C->R W Quench with Ice/Water R->W 1. Reaction Completion E Solvent Extraction W->E 2. Decompose Catalyst P Recrystallization E->P 3. Isolate Crude Product FP This compound P->FP 4. Purify AN Characterization (NMR, IR, MP) FP->AN

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an inert solvent such as dichloromethane.

  • Cooling: Cool the stirred suspension to 0-5°C using an ice bath. This is crucial as the reaction is highly exothermic.[16]

  • Reactant Addition: Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel. After the addition is complete, add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath and carefully pour the reaction mixture onto crushed ice with concentrated HCl.[16] This step hydrolyzes the aluminum chloride complexes formed with the product ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). The purity and identity of the final product should be confirmed by measuring its melting point and acquiring NMR and IR spectra. A sharp melting point close to the literature value (60-64°C) indicates high purity.

Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation A CH₃COCl + AlCl₃ B [CH₃CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) A->B Lewis acid activation C Aromatic Ring (1-chloro-2-(trifluoromethyl)benzene) D Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized B->D C->D Nucleophilic attack on Acylium Ion F Final Product + HCl + AlCl₃ D->F Deprotonation restores aromaticity E [AlCl₄]⁻ E->D

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility stems from the reactivity of the ketone group, which can be readily transformed into a wide variety of other functional groups or used as a handle to build more complex molecular architectures.

  • Pharmaceutical Synthesis: The compound is a key precursor for synthesizing active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[1][17] The substituted acetophenone moiety is a common scaffold found in many biologically active molecules.[18]

  • Agrochemicals: It is used in the development of modern pesticides and herbicides.[1] The trifluoromethyl group, in particular, is a feature of many successful agrochemicals, such as the fungicide trifloxystrobin.[19]

  • Material Science: The unique properties conferred by the fluorinated group make this compound a building block for specialty polymers and coatings with enhanced chemical resistance and durability.[1][17]

  • Organic Synthesis: As a substituted acetophenone, it can undergo a wide range of reactions, such as aldol condensations, reductions to alcohols, reductive aminations to form amines, and haloform reactions, making it a versatile tool for synthetic chemists.[20][21]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[7][9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7][22]

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][23]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic effects of its chloro and trifluoromethyl substituents. These groups enhance the lipophilicity, metabolic stability, and binding affinity of derivative compounds, making them highly desirable features in drug discovery and agrochemical design. A firm grasp of its synthesis, primarily through the robust Friedel-Crafts acylation, and its subsequent chemical reactivity allows researchers and scientists to effectively utilize this compound as a foundational building block for creating next-generation molecules with tailored properties.

References

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering insights grounded in established scientific principles and experimental validation.

Section 1: Core Molecular and Physicochemical Profile

This compound is a substituted aromatic ketone that has garnered significant interest in the field of drug discovery and development. Its unique molecular architecture, featuring both a chloro and a trifluoromethyl group, imparts desirable pharmacokinetic properties to parent molecules.

1.1. Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and identity details for this compound are summarized below.

IdentifierValueSource
IUPAC Name 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanonePubChem[1]
CAS Number 129825-11-2Sigma-Aldrich, Santa Cruz Biotechnology, TCI Chemicals, CookeChem, ChemicalBook[2][3][4]
Molecular Formula C₉H₆ClF₃OPubChem, Sigma-Aldrich, Santa Cruz Biotechnology, CookeChem, ChemicalBook[1][2][3][4]
Molecular Weight 222.59 g/mol PubChem, Sigma-Aldrich, CookeChem, ChemicalBook[1][3][4]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)FPubChem[1]
InChI Key UYNMUXTXDHJBEN-UHFFFAOYSA-NPubChem, Sigma-Aldrich[1]
Synonyms 5-Acetyl-2-chlorobenzotrifluorideTCI Chemicals, ChemicalBook[4]

1.2. Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. These properties are crucial for designing synthetic routes, purification protocols, and formulation strategies.

PropertyValueSource
Appearance White to almost white powder or crystalTCI Chemicals, ChemicalBook, Chem-Impex[4]
Melting Point 60-64 °CChemicalBook, Chem-Impex, Parchem[4][5]
Boiling Point (Predicted) 236.6 ± 35.0 °CChemicalBook[4]
Density (Predicted) 1.337 ± 0.06 g/cm³ChemicalBook[4]
Solubility Soluble in MethanolChemicalBook[4]
XLogP3 3.8PubChem[1]

The trifluoromethyl group is a key pharmacophore that can significantly enhance the lipophilicity and metabolic stability of drug candidates.[6] The presence of both the chloro and trifluoromethyl substituents on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect for its application. While various synthetic routes exist, a common approach involves the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.

2.1. Retrosynthetic Analysis

A logical approach to designing the synthesis is to disconnect the acetyl group from the aromatic ring, identifying the key starting materials.

G target This compound reaction Friedel-Crafts Acylation target->reaction reagents 1-Chloro-2-(trifluoromethyl)benzene + Acetylating Agent (e.g., Acetyl Chloride) reaction->reagents

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

2.2. Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis. Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-Chloro-2-(trifluoromethyl)benzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride at 0 °C (ice bath) with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride to the stirred suspension at 0 °C.

  • Substrate Addition: Add a solution of 1-chloro-2-(trifluoromethyl)benzene in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly hygroscopic and reacts violently with water. Maintaining anhydrous conditions is crucial for the reaction's success.

  • Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Slow, controlled addition at low temperatures prevents side reactions and ensures regioselectivity.

  • Aqueous Workup: The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

Section 3: Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

3.1. Pharmaceutical Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[7] The trifluoromethyl group often enhances drug efficacy and metabolic stability. For example, it is a key intermediate in the synthesis of certain kinase inhibitors used in oncology. Sorafenib, a multi-kinase inhibitor, incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety.

G start This compound intermediate Functionalized Intermediates start->intermediate Multi-step Synthesis api Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) intermediate->api Final Assembly

Caption: Workflow from building block to active pharmaceutical ingredient.

3.2. Agrochemicals

It is also utilized in the formulation of agrochemicals, including herbicides and pesticides, to improve crop protection and yield.[6][7] The halogen and trifluoromethyl substituents can contribute to the molecule's potency and environmental persistence.

3.3. Materials Science

In materials science, this compound is used in the development of specialty polymers and coatings, imparting improved chemical resistance and durability.[6][7]

3.4. Analytical Chemistry

As a reagent, it can be employed in various analytical methods to aid in the detection and quantification of other chemical substances in complex mixtures.[6][7]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

4.1. Hazard Identification

Based on GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[1]

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319

  • Precautionary Statements: P264, P270, P301+P312, P302+P352, P305+P351+P338, P501

4.2. Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Keep away from oxidizing agents.

References

4'-Chloro-3'-(trifluoromethyl)acetophenone structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aromatic ketone that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties, making it a highly valuable intermediate in the synthesis of complex molecules.[1] The trifluoromethyl group is a well-known bioisostere for other groups and is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[2] Simultaneously, the chlorine atom provides a reactive site for further functionalization through various cross-coupling reactions. This guide provides an in-depth examination of the compound's properties, synthesis, characterization, applications, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is paramount before its application in any synthetic workflow. This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][3]

Structural Formula and Identification
  • IUPAC Name: 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[4]

  • Molecular Formula: C₉H₆ClF₃O[4][5][6]

  • Molecular Weight: 222.59 g/mol [4][6]

  • CAS Number: 129825-11-2[4][6]

The structure consists of an acetophenone core where the phenyl group is substituted at the 4-position with a chloro group and at the 3-position with a trifluoromethyl group.

Chemical structure of this compoundFigure 1. 2D Structure of this compound. Source: PubChem[4]
Quantitative Physicochemical Data

The properties summarized below are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
Melting Point 60 - 64 °C[1][3]
Boiling Point Not specified (solid)
Appearance White to almost white powder/crystal[1][3]
InChI Key UYNMUXTXDHJBEN-UHFFFAOYSA-N[4]
SMILES CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F[4]
Topological Polar Surface Area 17.1 Ų[4]

Part 2: Synthesis Pathway via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

Causality of the Reaction Mechanism

The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8][10]

  • Generation of the Electrophile: The Lewis acid coordinates to the acyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion (CH₃CO⁺).[8][10]

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate, 1-chloro-2-(trifluoromethyl)benzene, attacks the acylium ion. The directing effects of the existing substituents (chloro and trifluoromethyl groups) guide the incoming acyl group primarily to the position para to the chloro group.

  • Restoration of Aromaticity: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in theory, but in practice, it forms a complex with the ketone product, necessitating the use of slightly more than stoichiometric amounts for the reaction to proceed to completion.[11]

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

G Start Starting Materials: 1-Chloro-2-(trifluoromethyl)benzene Acetyl Chloride Anhydrous AlCl₃ Reaction Friedel-Crafts Acylation - Anhydrous conditions are critical to prevent catalyst deactivation. - Reaction is typically run in a non-polar solvent (e.g., DCM, DCE). Start->Reaction Combine Quench Reaction Quench - Slowly add mixture to ice/cold HCl. - This hydrolyzes excess AlCl₃ and breaks the product-catalyst complex. Reaction->Quench After completion Extraction Liquid-Liquid Extraction - Separate organic layer from aqueous layer. - Use a suitable organic solvent (e.g., Ethyl Acetate). Quench->Extraction Transfer Wash Washing & Drying - Wash organic layer with brine to remove water. - Dry over anhydrous MgSO₄ or Na₂SO₄. Extraction->Wash Isolate organic phase Purification Purification - Remove solvent under reduced pressure. - Recrystallize or perform column chromatography for high purity. Wash->Purification Filter & concentrate End Final Product: This compound Purification->End Isolate pure compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous aluminum trichloride (1.1 eq) and a suitable anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with 5% NaOH solution and brine.[7] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Analytical Workflow

The following diagram illustrates a standard workflow for the comprehensive characterization of the final product.

G Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Purity Purity Analysis (HPLC, GC) Sample->Purity Result_NMR Confirms: - Proton/Carbon framework - Presence of CF₃ group - Substitution pattern NMR->Result_NMR Result_FTIR Identifies: - C=O (ketone) group - C-F bonds - Aromatic C-H bonds FTIR->Result_FTIR Result_MS Determines: - Molecular Weight - Fragmentation Pattern MS->Result_MS Result_Purity Quantifies: - Purity level (>98%) - Presence of impurities Purity->Result_Purity

Caption: Comprehensive analytical workflow for structural and purity validation.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for this compound. This data serves as a benchmark for researchers to validate their results.

TechniqueExpected FeaturesRationale
¹H NMR ~2.6 ppm (singlet, 3H, -COCH₃)~7.6-8.2 ppm (multiplets, 3H, Ar-H)The methyl protons are a singlet as there are no adjacent protons. The aromatic protons will show complex splitting due to coupling and the influence of electron-withdrawing substituents.
¹³C NMR ~26 ppm (-COCH₃)~120-140 ppm (Aromatic C & C-CF₃)~195 ppm (C=O)The carbonyl carbon is significantly downfield. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
¹⁹F NMR ~ -63 ppm (singlet)The three fluorine atoms of the CF₃ group are equivalent and will appear as a single peak.
FT-IR ~1690 cm⁻¹ (strong, C=O stretch)~1100-1400 cm⁻¹ (strong, C-F stretches)~3000-3100 cm⁻¹ (weak, Ar C-H stretch)The carbonyl stretch is a hallmark of ketones.[12] The C-F bonds exhibit very strong, characteristic absorptions in the fingerprint region.[13]
Mass Spec. Molecular Ion (M⁺) at m/z ≈ 222The mass spectrum will show the molecular ion peak corresponding to the compound's monoisotopic mass.[4] A prominent fragment would be [M-15]⁺ from the loss of the methyl group.

Part 4: Applications in Drug Discovery and Agrochemicals

The unique combination of chloro and trifluoromethyl substituents makes this acetophenone a valuable building block.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability and receptor binding affinity.[2] The overall scaffold is found in molecules designed as anti-inflammatory and analgesic agents.[1] For example, the related 4-chloro-3-(trifluoromethyl)phenyl moiety is a core component of Sorafenib, an approved kinase inhibitor for cancer therapy.[2]

  • Agrochemicals: This compound is also used in the formulation of modern pesticides and herbicides.[1] The lipophilicity imparted by the substituents can improve the penetration of the active ingredient through plant or insect cuticles, enhancing its effectiveness.

Part 5: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

  • H315: Causes skin irritation.[4][14]

  • H319: Causes serious eye irritation.[4][14]

  • H335: May cause respiratory irritation.[4][14]

  • H302: Harmful if swallowed.[4]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid dust formation. Wash hands thoroughly after handling.[15][16]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][16]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, characterized by the robust Friedel-Crafts acylation, and its versatile chemical handles make it a compound of strategic importance. A thorough understanding of its properties, analytical signatures, and safety requirements, as detailed in this guide, is fundamental for its effective and safe utilization in the laboratory and beyond.

References

4'-Chloro-3'-(trifluoromethyl)acetophenone solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of significant interest in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies required for its accurate determination. We delve into the thermodynamic underpinnings of solubility, present robust protocols for experimental measurement, and discuss the theoretical models that can offer predictive insights. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical knowledge and practical steps necessary to generate reliable solubility profiles, a critical parameter for process development, formulation, and bioavailability assessment.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 129825-11-2) is a halogenated aromatic ketone that serves as a key building block in the synthesis of more complex molecules. Its structure is of particular interest to medicinal and agricultural chemists due to the presence of the trifluoromethyl (-CF₃) group.

The -CF₃ group is a powerful modulator of physicochemical properties. Its high electronegativity and steric bulk can significantly enhance a molecule's:

  • Lipophilicity: This property, often referred to as fat solubility, is crucial for improving a drug's ability to permeate biological membranes, thereby influencing its absorption and distribution within an organism.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to enzymatic degradation.[1][2] This can lead to a longer biological half-life for active pharmaceutical ingredients (APIs), improving their efficacy.

  • Binding Affinity: The unique electronic and steric characteristics of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets like enzymes or receptors.[1]

Given these advantages, understanding the solubility of this compound is not merely an academic exercise. Solubility is a fundamental thermodynamic property that dictates the behavior of a compound in a liquid phase.[3][4] For drug development professionals, accurate solubility data is critical for:

  • Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and purification (e.g., crystallization), and preventing precipitation issues.

  • Formulation Science: Designing effective drug delivery systems and ensuring the API can be dissolved at the required concentration for administration.

  • Pharmacokinetics (ADME): Predicting a drug's absorption, distribution, metabolism, and excretion profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[3]

This guide will, therefore, equip the reader with the necessary tools to bridge the existing data gap for this important chemical intermediate.

The Theoretical Basis of Solubility

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[4] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy itself is a function of enthalpy (ΔH) and entropy (ΔS) changes at a given temperature (T), as described by the equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This term represents the net heat change during dissolution. It involves the energy required to break the solute-solute bonds in the crystal lattice and the solvent-solvent intermolecular forces, balanced by the energy released upon the formation of new solute-solvent interactions (solvation).[4]

  • Entropy of Solution (ΔS): This term reflects the change in disorder or randomness of the system. Typically, the dissolution of an ordered solid crystal into a liquid solution leads to an increase in entropy (ΔS > 0), which favors the dissolution process.[4]

The interplay between these factors determines solubility. For instance, even if the enthalpy change is unfavorable (endothermic, ΔH > 0), a large positive entropy change can still drive dissolution, especially at higher temperatures.[3] The guiding principle of "like dissolves like" is a useful qualitative rule rooted in these thermodynamic concepts; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents, because the solute-solvent interactions formed are energetically favorable.[5]

Predictive Models

While experimental determination is the gold standard, several computational models can predict solubility. These are valuable for early-stage screening of compounds before synthesis.[3] Methods range from simple empirical models like the General Solubility Equation (GSE), which uses melting point and the octanol-water partition coefficient (logP), to more sophisticated physics-based approaches like COSMO-RS and machine learning models trained on large datasets.[6][7][8] These models provide valuable estimations but should always be validated by experimental data for critical applications.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[9][10] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocols provide a step-by-step guide for its implementation.

Protocol 1: Isothermal Shake-Flask Method

This protocol establishes a saturated solution, which is the cornerstone of solubility measurement.

Objective: To prepare a saturated solution of this compound in a chosen solvent at a constant temperature to achieve thermodynamic equilibrium.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Thermostatic orbital shaker or water bath

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[9]

  • Solvent Addition: Add a known volume (e.g., 5 or 10 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[11] Preliminary studies can be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for several hours to allow the excess solid to settle. This step is critical to avoid sampling undissolved particles.[10]

The resulting clear supernatant is the saturated solution ready for analysis.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow from sample preparation to final analysis.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-48 hours at constant T C->D E Allow excess solid to settle D->E F Withdraw aliquot of clear supernatant E->F Sample Collection G Filter with syringe filter (e.g., 0.45 µm) F->G H Dilute sample with known volume of solvent G->H I Measure absorbance via UV-Vis Spectrophotometer H->I J Calculate concentration using calibration curve I->J K Determine Solubility (accounting for dilution) J->K Final Calculation G Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System CF3 Trifluoromethyl Group (Increases Lipophilicity) Solute->CF3 Ketone Ketone Group (Polar, H-bond acceptor) Solute->Ketone Aromatic Chlorinated Aromatic Ring (Largely Nonpolar) Solute->Aromatic Crystal Crystal Lattice Energy Solute->Crystal Polarity Polarity Solvent->Polarity Hbond H-bonding Capacity (Donor/Acceptor) Solvent->Hbond Temp Temperature System->Temp Pressure Pressure (Minor effect for solids) System->Pressure

References

A Comprehensive Technical Guide to the Melting Point of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its structural motifs, a chlorinated phenyl ring and a trifluoromethyl group, impart unique physicochemical properties to molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a key building block in the synthesis of novel pharmaceutical agents and specialized polymers, a thorough understanding of its fundamental properties is paramount. The melting point is a critical parameter for the identification, purity assessment, and quality control of this compound. This guide provides an in-depth exploration of the melting point of this compound, including standardized determination protocols, factors influencing its value, and its correlation with the compound's purity and identity.

Physicochemical Properties and Identification

A summary of the key identification and physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 60-64 °C--INVALID-LINK--, --INVALID-LINK--
CAS Number 129825-11-2
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
Appearance White to off-white crystalline powder[2]
IUPAC Name 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[3]

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[4] Therefore, accurate determination of the melting point of this compound is essential for:

  • Identity Confirmation: Comparing the experimentally determined melting point with the literature value helps to confirm the identity of the compound.

  • Purity Assessment: A broad melting range or a melting point lower than the established value suggests the presence of impurities.

  • Quality Control: In a manufacturing setting, monitoring the melting point ensures consistency between batches.

Experimental Determination of the Melting Point

The most common and reliable method for determining the melting point of a crystalline organic solid like this compound is the capillary method, often performed using a digital melting point apparatus such as a Mel-Temp.

Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Rapid Rapid Heating (Approx. MP) Insert->Heat_Rapid Cool Cool Down Heat_Rapid->Cool Heat_Slow Slow Heating (2°C/min) Cool->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_initial and T_final Observe->Record Compare Compare to Literature Record->Compare Assess Assess Purity Compare->Assess

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

    • Press the open end of a capillary melting point tube into the powder until a small amount of the sample enters the tube.[5][6]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.[6]

  • Apparatus Setup and Measurement:

    • Turn on the melting point apparatus and ensure the heating block is at room temperature.[5]

    • Insert the packed capillary tube into the sample holder of the apparatus.[5][6]

    • For an unknown sample, it is advisable to first perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate melting point.[6]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6]

    • For an accurate measurement, set the heating rate to 1-2 °C per minute.[6]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[7][8]

    • Continue heating and record the temperature at which the last crystal melts (the clear point).[7][8] The melting point is reported as this range.

Factors Influencing the Melting Point of this compound

Purity

The presence of impurities disrupts the crystalline lattice of a solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. For instance, residual starting materials or by-products from the synthesis of this compound can act as impurities. Common synthetic routes may involve the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene, and any unreacted starting material would constitute an impurity.

Polymorphism

Polymorphism is the ability of a solid to exist in more than one crystalline form. Different polymorphs of the same compound can have different melting points due to variations in their crystal lattice energies. While there is no specific literature detailing the polymorphism of this compound, it is a phenomenon to be aware of in pharmaceutical development, as different polymorphs can also exhibit different solubilities and bioavailabilities.

Corroborative Analytical Techniques for Identity and Purity

While the melting point is a strong indicator of purity and identity, it should be used in conjunction with other analytical techniques for unambiguous characterization.

Spectroscopic Analysis Workflow

SpectroscopicWorkflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Obtained cluster_confirmation Confirmation Sample This compound NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Structural Information (Proton & Carbon Environment) NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Purity Purity Assessment NMR_Data->Purity Identity Identity Confirmation NMR_Data->Identity FTIR_Data->Identity MS_Data->Identity

Caption: Analytical Workflow for Compound Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern for the three protons on the phenyl ring. Based on the spectra of similar compounds like 4'-(trifluoromethyl)acetophenone, the methyl singlet would likely appear around 2.6 ppm.[9] The aromatic protons will be in the range of 7.5-8.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbonyl carbon signal is expected in the downfield region, typically around 196 ppm, similar to other acetophenones.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. An FTIR spectrum of this compound is available in the PubChem database.[3] Key expected absorption bands include:

  • C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group, typically in the range of 1680-1700 cm⁻¹.

  • C-F Stretch: Strong absorptions for the trifluoromethyl group, usually found in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 224 with about one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns for acetophenones involve the loss of the methyl group (•CH₃) to form a stable acylium ion.[10][11] Therefore, a significant peak at m/z 207 (M-15) would be anticipated.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation.[3] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

The melting point of this compound, with a literature value in the range of 60-64 °C, is a fundamental physical property that is crucial for its identification and purity assessment. A sharp melting point within this range is indicative of a pure sample. For definitive characterization, the determination of the melting point should be complemented by spectroscopic techniques such as NMR, FTIR, and mass spectrometry. Adherence to standardized protocols for melting point determination is essential to ensure the accuracy and reproducibility of the results, which is of utmost importance in research and drug development.

References

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Introduction: A Versatile Building Block

This compound, with the CAS Number 129825-11-2, is an aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure is characterized by an acetophenone core substituted with a chloro and a trifluoromethyl group on the phenyl ring. These halogen substitutions are crucial, as they significantly influence the molecule's reactivity and the properties of its downstream products. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, making this compound a valuable starting material in medicinal chemistry.[2]

The strategic placement of the chloro and trifluoromethyl groups on the aromatic ring provides multiple reaction sites and modulates the electronic properties of the molecule, making it a key intermediate in the synthesis of a variety of complex organic molecules, including anti-inflammatory drugs and pesticides.[3][4]

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its reactivity and applications.

Diagram of the Chemical Structure of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Start reactants Charge 1-chloro-2-(trifluoromethyl)benzene, acetyl chloride, and Lewis acid catalyst (e.g., AlCl₃) into a reaction vessel under an inert atmosphere. start->reactants reaction Stir the mixture at a controlled temperature (e.g., 0-5 °C) to initiate the acylation reaction. reactants->reaction Exothermic Reaction quench Quench the reaction by slowly adding the mixture to ice-water. reaction->quench Reaction Completion extract Extract the product into an organic solvent (e.g., dichloromethane). quench->extract wash Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄). extract->wash evaporate Remove the solvent under reduced pressure. wash->evaporate purify Purify the crude product by recrystallization or column chromatography. evaporate->purify end Obtain pure this compound purify->end

References

An In-Depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal and Agrochemical Innovation

4'-Chloro-3'-(trifluoromethyl)acetophenone is a versatile substituted aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of this compound, from its fundamental characteristics and synthesis to its critical role as a precursor in the development of pharmaceuticals and crop protection agents. For researchers and drug development professionals, understanding the nuances of this building block is pivotal for designing next-generation molecules with enhanced efficacy, metabolic stability, and bioavailability.

I. Nomenclature and Physicochemical Properties

A clear understanding of the compound's identity and properties is fundamental for its effective use in research and development.

Synonyms and Identifiers

To ensure clarity and facilitate literature searches, it is important to be familiar with the various names and identifiers for this compound.

  • Systematic IUPAC Name: 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[1]

  • Common Synonyms: 5-Acetyl-2-chlorobenzotrifluoride, 4-Chloro-3-(trifluoromethyl)acetophenone[2][3]

  • CAS Number: 129825-11-2[1][4]

  • Molecular Formula: C₉H₆ClF₃O[1][4]

  • Molecular Weight: 222.59 g/mol [1][5]

  • InChI Key: UYNMUXTXDHJBEN-UHFFFAOYSA-N[5]

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Appearance White to almost white powder or crystals[6]
Melting Point 60-64 °C[6]
Boiling Point 236.6 °C at 760 mmHg (Predicted)
Purity ≥ 98% (by GC) is commonly available[6]

II. The Strategic Importance of the Trifluoromethyl and Chloro Groups in Drug Design

The presence of both a trifluoromethyl (-CF₃) group and a chlorine atom on the acetophenone scaffold is a deliberate design choice that leverages the unique electronic and steric properties of these substituents.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry for several reasons:

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. This leads to a longer half-life and potentially a reduced dosing frequency of the final drug product.

  • Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.

The chlorine atom also plays a vital role:

  • Modulation of Electronic Properties: As an electron-withdrawing group, the chlorine atom influences the reactivity of the aromatic ring and the carbonyl group.

  • Synthetic Handle: The chloro-substituent can serve as a reactive site for further chemical modifications, allowing for the construction of more complex molecular architectures.

The combination of these two groups on the acetophenone core creates a powerful building block for the synthesis of novel compounds with tailored pharmacological profiles.

III. Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction .

Reaction Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. In this process, an acyl group (in this case, an acetyl group) is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

The synthesis of this compound involves the acylation of 1-chloro-2-(trifluoromethyl)benzene with an acetylating agent like acetyl chloride or acetic anhydride.

G cluster_reactants Reactants reactant1 1-Chloro-2-(trifluoromethyl)benzene intermediate Acylium Ion Formation reactant1->intermediate Aromatic Substrate reactant2 Acetyl Chloride reactant2->intermediate Acylating Agent catalyst Aluminum Chloride (AlCl₃) catalyst->intermediate Catalyst product This compound intermediate->product Electrophilic Aromatic Substitution

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 1-Chloro-2-(trifluoromethyl)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Electrophile: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile will occur.

  • Acylation: To this mixture, add a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x portions).

  • Neutralization and Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

IV. Applications in Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Pharmaceuticals: Building Blocks for Pyrazole-Based Anti-Inflammatory Drugs

A significant application of this compound is in the synthesis of pyrazole derivatives, which are a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][7][8]

The ketone functionality of this compound is a key reactive site for the construction of the pyrazole ring. A common synthetic route involves a condensation reaction with a hydrazine derivative.

G start This compound step1 Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA) start->step1 intermediate Enaminone Intermediate step1->intermediate step2 Cyclization with Hydrazine intermediate->step2 end Substituted Pyrazole step2->end

This pyrazole core, bearing the 4-chloro-3-(trifluoromethyl)phenyl moiety, is a key structural feature in a number of potent and selective enzyme inhibitors.

Agrochemicals: A Precursor to Advanced Pesticides

In the agrochemical industry, this compound serves as an important intermediate in the synthesis of novel herbicides and pesticides.[3][6] The trifluoromethyl group, in particular, is known to enhance the efficacy and selectivity of crop protection agents. The compound's structure allows for the introduction of various pharmacophores that can target specific biological pathways in weeds and pests, leading to the development of more effective and environmentally benign agrochemicals. For instance, it is a key intermediate in the synthesis of the triazole fungicide Chlorofluoromethoxazole (Revysol).[9]

V. Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both the identification and purity assessment of the compound. The gas chromatogram will show the retention time of the compound, while the mass spectrum provides a unique fragmentation pattern that confirms its molecular structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for determining the purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group (around 2.6 ppm) and a complex multiplet pattern for the three aromatic protons in the region of 7.5-8.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 196 ppm, a signal for the methyl carbon around 26 ppm, and several signals in the aromatic region (120-140 ppm), including a quartet for the trifluoromethyl-substituted carbon due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as strong absorptions associated with the C-F bonds of the trifluoromethyl group.

VI. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is generally classified as harmful if swallowed and causes skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers chemists to create novel molecules with enhanced properties. Its unique combination of a reactive ketone functionality and the beneficial effects of the chloro and trifluoromethyl substituents makes it an invaluable tool in the quest for new and improved pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working at the forefront of chemical innovation.

References

A Comprehensive Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key building block in modern chemical synthesis. This document delves into its commercial availability, critical quality attributes, synthesis, and diverse applications, offering field-proven insights and detailed methodologies to support your research and development endeavors.

Introduction: The Strategic Importance of a Fluorinated Ketone

This compound (CAS No. 129825-11-2) is a substituted aromatic ketone that has garnered significant interest in the fields of medicinal chemistry, agrochemical science, and materials research.[1][2] Its strategic importance stems from the unique combination of a reactive acetophenone moiety, a directing chloro group, and a lipophilic, metabolically stable trifluoromethyl (CF3) group.[2] The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide will provide a holistic view of this versatile compound, from procurement to application.

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams for initial screening to kilograms for pilot-scale synthesis. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and lead times.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierTypical PurityAvailable QuantitiesRepresentative Product Number
Sigma-Aldrich≥98% (AldrichCPR)100 mg, 1 g, 5 gCDS010877
Chem-Impex≥98% (GC)5 g, Bulk45606
Santa Cruz BiotechnologyNot specifiedCustomsc-260481
TCI Chemicals>98.0% (GC)1 g, 5 g, 25 gC2821
Alfa Aesar99%1 g, 5 gL19884

Note: Availability and product numbers are subject to change. It is recommended to consult the respective supplier's online catalog for the most current information.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the safe handling and effective use of this compound in a laboratory setting.

Table 2: Key Physicochemical Properties

PropertyValueSource
CAS Number 129825-11-2[1]
Molecular Formula C₉H₆ClF₃O[1]
Molecular Weight 222.59 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 61-63 °C[3]
Boiling Point 236.6 ± 35.0 °C (Predicted)[3]
Solubility Soluble in methanol[3]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H315, H319, H335[1]

Caption: GHS Pictogram for this compound.

Synthesis of this compound: A Representative Protocol

While several synthetic routes to substituted acetophenones exist, a common and reliable method involves the Friedel-Crafts acylation of a corresponding substituted benzene. The following protocol is a representative example adapted from established chemical literature for the synthesis of related compounds.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Addition of the Aromatic Substrate: Once the acetyl chloride has been added, slowly add 2-chloro-1-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Synthesis_Workflow 2-Chloro-1-(trifluoromethyl)benzene 2-Chloro-1-(trifluoromethyl)benzene Reaction Mixture Reaction Mixture 2-Chloro-1-(trifluoromethyl)benzene->Reaction Mixture Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Mixture AlCl3 AlCl3 AlCl3->Reaction Mixture DCM DCM DCM->Reaction Mixture Work-up & Extraction Work-up & Extraction Reaction Mixture->Work-up & Extraction Friedel-Crafts Acylation Purification Purification Work-up & Extraction->Purification Hydrolysis This compound This compound Purification->this compound Chromatography/Recrystallization

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several key industrial sectors.

Pharmaceutical Drug Discovery

This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The 4-chloro-3-(trifluoromethyl)phenyl moiety is present in several drug candidates and approved drugs. A notable example is its relevance to the synthesis of the multi-kinase inhibitor Sorafenib , used in the treatment of certain types of cancer.[4] While the direct precursor to a key intermediate in Sorafenib synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the acetophenone can be a precursor to the corresponding aniline, which is then converted to the isocyanate.[5]

Pharmaceutical_Application Acetophenone This compound Aniline 4-Chloro-3-(trifluoromethyl)aniline Acetophenone->Aniline Reduction/Amination Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Aniline->Isocyanate Phosgenation Sorafenib Sorafenib (and other APIs) Isocyanate->Sorafenib Coupling Reaction

Caption: Role as a precursor in pharmaceutical synthesis.

Furthermore, the acetophenone functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds for screening in various therapeutic areas, including anti-inflammatory and analgesic drug development.[2]

Agrochemical Synthesis

In the agrochemical industry, the presence of both chlorine and a trifluoromethyl group can impart desirable properties to pesticides and herbicides, such as enhanced efficacy and metabolic stability.[6] this compound serves as a key intermediate in the synthesis of novel crop protection agents. For example, it is a precursor for the synthesis of the fungicide Revysol.[6]

Material Science

The fluorinated nature of this compound also makes it a valuable monomer or additive in the synthesis of specialty polymers and materials. Polymers incorporating this moiety may exhibit enhanced thermal stability, chemical resistance, and unique optical properties.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). A typical starting condition would be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): Expected signals would include a singlet for the methyl protons (around 2.6 ppm) and multiplets for the aromatic protons (in the range of 7.5-8.0 ppm).

  • ¹³C NMR (in CDCl₃): Expected signals include the carbonyl carbon (around 196 ppm), the methyl carbon (around 26 ppm), and aromatic carbons, including the carbon attached to the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

  • FTIR: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1690 cm⁻¹.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, agrochemical development, and material science. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of complex and novel molecules. This guide has provided a comprehensive overview of its properties, procurement, synthesis, and applications, equipping researchers with the necessary knowledge to effectively and safely incorporate this compound into their research programs.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 4'-Chloro-3'-(trifluoromethyl)acetophenone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Chemical Entities

The synthesis of tertiary alcohols through the Grignard reaction is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1][2][3][4] The reaction of 4'-Chloro-3'-(trifluoromethyl)acetophenone with Grignard reagents is of particular significance to researchers in medicinal and agricultural chemistry.[5] The resulting tertiary alcohols, incorporating both chloro and trifluoromethyl moieties, are valuable precursors to a wide array of biologically active compounds. The trifluoromethyl group, in particular, is a prized substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[6][7] This guide provides a comprehensive overview of this important transformation, detailing the underlying mechanistic principles, offering a robust experimental protocol, and addressing key practical considerations to ensure successful synthesis and characterization of the target molecules.

Reaction Mechanism and Influencing Factors

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[2] The electron-rich carbanion of the Grignard reagent attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[8]

dot digraph "Grignard Reaction Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

// Nodes Ketone [label="this compound"]; Grignard [label="Grignard Reagent (R-MgX)"]; Intermediate [label="Magnesium Alkoxide Intermediate"]; Acid [label="Acidic Workup (e.g., H3O+)"]; Product [label="Tertiary Alcohol"];

// Edges Ketone -> Intermediate [label="Nucleophilic Attack"]; Grignard -> Intermediate; Intermediate -> Product [label="Protonation"]; Acid -> Intermediate; } dot Caption: General mechanism of the Grignard reaction with a ketone.

Several factors inherent to the structure of this compound influence the course of the reaction:

  • Electronic Effects: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9] This generally leads to faster reaction rates compared to unsubstituted acetophenone. The chloro group also contributes to the electron-withdrawing nature of the aromatic ring.

  • Steric Effects: The substituents on the aromatic ring and the nature of the Grignard reagent can introduce steric hindrance, potentially slowing down the reaction or favoring side reactions.[10][11] For instance, using a bulky Grignard reagent may require longer reaction times or elevated temperatures.

Experimental Protocol: Synthesis of a Tertiary Alcohol

This protocol details a general procedure for the reaction of this compound with a Grignard reagent to produce a tertiary alcohol. The example uses methylmagnesium bromide, but the procedure can be adapted for other Grignard reagents.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC9H6ClF3O222.595.0 g0.0225
Methylmagnesium bromide (3.0 M in diethyl ether)CH3MgBr9.0 mL0.027
Anhydrous Diethyl Ether (Et2O)(C2H5)2O50 mL
Saturated Aqueous Ammonium Chloride (NH4Cl)NH4Cl50 mL
Anhydrous Magnesium Sulfate (MgSO4)MgSO4
HexanesC6H14
Ethyl AcetateC4H8O2

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet.

    • Place a magnetic stir bar in the flask.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction:

    • Dissolve this compound (5.0 g, 0.0225 mol) in 30 mL of anhydrous diethyl ether in the reaction flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the methylmagnesium bromide solution (9.0 mL of 3.0 M solution in Et2O, 0.027 mol) to the stirred ketone solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[12]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

// Nodes Start [label="Start"]; Setup [label="Reaction Setup (Inert Atmosphere)"]; Reactants [label="Dissolve Ketone in Anhydrous Ether"]; Cooling1 [label="Cool to 0 °C"]; Addition [label="Slow Addition of Grignard Reagent"]; Reaction [label="Stir at Room Temperature"]; Monitoring [label="Monitor by TLC"]; Cooling2 [label="Cool to 0 °C"]; Quench [label="Quench with Sat. aq. NH4Cl"]; Extraction [label="Extraction with Ether"]; Wash [label="Wash with Brine"]; Dry [label="Dry with MgSO4"]; Evaporation [label="Solvent Evaporation"]; Purification [label="Purification (e.g., Column Chromatography)"]; Analysis [label="Product Characterization"]; End [label="End"];

// Edges Start -> Setup; Setup -> Reactants; Reactants -> Cooling1; Cooling1 -> Addition; Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Cooling2; Cooling2 -> Quench; Quench -> Extraction; Extraction -> Wash; Wash -> Dry; Dry -> Evaporation; Evaporation -> Purification; Purification -> Analysis; Analysis -> End; } dot Caption: Step-by-step experimental workflow for the Grignard reaction.

Purification and Characterization

The crude product is typically a viscous liquid or a solid. Purification can be achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[13] For solid products, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the methyl ketone singlet (around 2.5 ppm) and the appearance of a new singlet for the newly introduced methyl group (around 1.5-1.8 ppm) and a singlet for the hydroxyl proton (variable chemical shift) are indicative of product formation.

    • ¹³C NMR: The disappearance of the carbonyl carbon signal (around 195 ppm) and the appearance of a new quaternary carbon signal (around 70-80 ppm) attached to the hydroxyl group confirm the reaction. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[14]

    • ¹⁹F NMR: The presence of a singlet for the trifluoromethyl group is expected. The chemical shift will be characteristic of the electronic environment.[14][15]

  • Mass Spectrometry (MS):

    • The mass spectrum of the tertiary alcohol will likely not show a prominent molecular ion peak due to facile fragmentation.[16][17]

    • Characteristic fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group).[16]

Asymmetric Synthesis of Chiral Tertiary Alcohols

The product of the Grignard reaction with this compound is a chiral tertiary alcohol. For applications in drug discovery, obtaining a single enantiomer is often crucial.[18][19][20][21] Recent advances in catalysis have enabled the highly enantioselective addition of Grignard reagents to ketones using chiral ligands. These methods provide access to enantiomerically enriched tertiary alcohols, which are valuable building blocks for the synthesis of complex chiral molecules.[18][19][20]

Safety Precautions

Grignard reagents are highly reactive and require careful handling.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as Grignard reagents react violently with water.[22] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[22]

  • Exothermic Reaction: The Grignard reaction is exothermic. The addition of the Grignard reagent should be done slowly and with efficient cooling to control the reaction temperature and prevent a runaway reaction.

  • Handling of Reagents: Diethyl ether is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Troubleshooting

IssuePossible CauseSolution
Reaction does not initiate Inactive magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Wet glassware or solvent.Ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of product Incomplete reaction.Increase reaction time or gently heat the reaction mixture after the addition of the Grignard reagent.
Side reactions (e.g., enolization).Use a less sterically hindered Grignard reagent or lower the reaction temperature.
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent.This is a common side reaction, especially with aryl Grignard reagents. Purification by column chromatography should remove this impurity.

Conclusion

The reaction of this compound with Grignard reagents is a powerful and versatile method for the synthesis of structurally diverse tertiary alcohols. These products are of significant interest in the development of new pharmaceuticals and agrochemicals. By understanding the reaction mechanism, carefully controlling the reaction conditions, and employing appropriate purification and characterization techniques, researchers can successfully utilize this reaction to access novel and valuable chemical entities. The potential for asymmetric synthesis further enhances the utility of this transformation, providing access to enantiomerically pure compounds for stereoselective applications.

References

The Strategic Role of 4'-Chloro-3'-(trifluoromethyl)acetophenone in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of chemical building blocks, 4'-Chloro-3'-(trifluoromethyl)acetophenone has emerged as a cornerstone intermediate, prized for its unique structural features that impart desirable pharmacokinetic properties to target molecules. This guide provides an in-depth exploration of the applications of this versatile ketone in pharmaceutical synthesis, complete with detailed experimental protocols for key transformations.

The value of this compound in medicinal chemistry is largely attributed to the synergistic effects of its substituents. The trifluoromethyl group, a well-known bioisostere for a methyl group, significantly enhances metabolic stability and lipophilicity, which can improve a drug's ability to cross cellular membranes. Concurrently, the chloro substituent provides a reactive handle for further molecular elaboration and can influence the electronic properties of the aromatic ring, thereby modulating binding interactions with biological targets.

This document will delve into two primary areas where this compound has proven to be a critical precursor: the synthesis of pyrazole-based anti-inflammatory agents and as a foundational scaffold for the development of potent kinase inhibitors.

I. Synthesis of Pyrazole-Based Anti-inflammatory Agents: A Celecoxib Analogue

The 1,5-diarylpyrazole scaffold is the core structural motif of several potent and selective cyclooxygenase-2 (COX-2) inhibitors, with celecoxib being a prominent example. The synthesis of analogues of such compounds is a key strategy in the development of new anti-inflammatory drugs with improved efficacy and safety profiles. This compound serves as an ideal starting material for the construction of the trifluoromethyl-substituted pyrazole ring.

The key transformation in this synthesis is the Claisen condensation of the acetophenone with a suitable ester, followed by cyclization with a hydrazine derivative. This approach allows for the regioselective formation of the desired pyrazole isomer.

Synthetic Workflow: From Acetophenone to Pyrazole

A This compound C 1,3-Diketone Intermediate A->C Claisen Condensation (e.g., NaH, THF) B Ethyl Trifluoroacetate B->C E Pyrazole Product (Celecoxib Analogue) C->E Cyclization (e.g., EtOH, reflux) D Hydrazine Derivative D->E

Caption: Synthetic pathway to pyrazole-based anti-inflammatory agents.

Experimental Protocol: Synthesis of a 1,3-Diketone Intermediate

This protocol outlines the Claisen condensation of this compound with ethyl trifluoroacetate to yield the corresponding 1,3-diketone, a crucial intermediate for pyrazole synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound129825-11-2222.59101.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00121.2
Ethyl Trifluoroacetate383-63-1142.08111.1
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
1 M Hydrochloric Acid7647-01-036.46As needed-
Ethyl Acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12 mmol).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (30 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (2.23 g, 10 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of the acetophenone to the sodium hydride suspension at 0 °C with stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl trifluoroacetate (1.3 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,3-diketone.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Cyclization to Form the Pyrazole Ring

This protocol describes the reaction of the 1,3-diketone intermediate with a substituted hydrazine to form the pyrazole ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1,3-Diketone Intermediate--51.0
4-Hydrazinylaniline Hydrochloride140-70-5144.605.51.1
Ethanol64-17-546.0730 mL-

Procedure:

  • Dissolve the 1,3-diketone intermediate (5 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add 4-hydrazinylaniline hydrochloride (0.80 g, 5.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude pyrazole product.

  • Purify the crude product by recrystallization or column chromatography to yield the final celecoxib analogue.

II. A Gateway to Kinase Inhibitors: Functionalization of the Acetyl Group

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. While many syntheses of such inhibitors utilize precursors like the corresponding aniline or isocyanate, this compound can be a versatile starting point for accessing key intermediates. Two important transformations in this context are the alpha-bromination of the acetyl group and the Willgerodt-Kindler reaction to form a thioamide, which can then be hydrolyzed to the corresponding phenylacetic acid.

Synthetic Transformations for Kinase Inhibitor Intermediates

cluster_0 Pathway A: α-Halogenation cluster_1 Pathway B: Willgerodt-Kindler Reaction A This compound B α-Bromoacetophenone Derivative A->B Bromination (e.g., NBS, AIBN) C Kinase Inhibitor Scaffold B->C Nucleophilic Substitution D This compound E Thioamide Intermediate D->E S8, Morpholine F Phenylacetic Acid Derivative E->F Hydrolysis (e.g., H2SO4, H2O) G Kinase Inhibitor Scaffold F->G Amide Coupling

Caption: Synthetic routes from the acetophenone to kinase inhibitor precursors.

Experimental Protocol: α-Bromination of this compound

This protocol provides a method for the selective bromination at the alpha-position of the acetyl group, yielding a reactive intermediate for further elaboration.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound129825-11-2222.59101.0
N-Bromosuccinimide (NBS)128-08-5177.9810.51.05
Azobisisobutyronitrile (AIBN)78-67-1164.210.50.05
Carbon Tetrachloride (CCl4)56-23-5153.8250 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.23 g, 10 mmol), N-bromosuccinimide (1.87 g, 10.5 mmol), and azobisisobutyronitrile (82 mg, 0.5 mmol).

  • Add carbon tetrachloride (50 mL) to the flask.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. The reaction can be initiated with a heat lamp if necessary.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any remaining bromine.

  • Wash with water (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the α-bromoacetophenone derivative.

Experimental Protocol: Willgerodt-Kindler Reaction

This protocol describes the conversion of the acetyl group to a thioamide, a precursor to the corresponding phenylacetic acid, a common building block in kinase inhibitor synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound129825-11-2222.59101.0
Sulfur7704-34-932.07202.0
Morpholine110-91-887.12303.0
Pyridine110-86-179.1020 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.23 g, 10 mmol), sulfur (0.64 g, 20 mmol), and morpholine (2.6 mL, 30 mmol).

  • Add pyridine (20 mL) as a solvent.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of 10% hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude thioamide can be purified by column chromatography or recrystallization.

  • For conversion to the phenylacetic acid, the crude thioamide can be hydrolyzed by refluxing with a mixture of sulfuric acid and water.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis. Its utility in the construction of pyrazole-based anti-inflammatory agents and as a precursor for kinase inhibitors underscores its versatility. The protocols provided herein offer a practical guide for researchers and drug development professionals to harness the potential of this valuable intermediate in the creation of novel therapeutic agents. The causality behind the experimental choices lies in the well-established reactivity of the functional groups present in the molecule, allowing for controlled and efficient synthetic transformations.

Application Notes & Protocols: Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Synthesis of Anti-inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including arthritis, cardiovascular diseases, and cancer.[1][2] The development of effective anti-inflammatory agents has been a triumph of medicinal chemistry, providing relief to millions worldwide. This guide delves into the synthetic chemistry underpinning these crucial therapeutics, offering detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.

Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a major class of these agents.[3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4][5][6] The discovery of two COX isoforms, COX-1 and COX-2, was a landmark in the field.[5][7] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation.[4][7] This understanding paved the way for the development of selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Beyond NSAIDs, other classes of anti-inflammatory drugs, such as corticosteroids and small molecule kinase inhibitors, offer different therapeutic approaches by targeting other pathways in the complex inflammatory cascade.[9][10][11][12][13] Corticosteroids, for instance, are synthesized from cholesterol and modulate the expression of inflammatory genes.[9][14] Kinase inhibitors, on the other hand, can target specific signaling pathways involved in the production of inflammatory cytokines.[10][11][12][13]

The evolution of synthetic methodologies has been pivotal in advancing anti-inflammatory drug development. Modern approaches, including green chemistry, catalytic asymmetric synthesis, and continuous-flow processes, are enabling more efficient, sustainable, and cost-effective production of these vital medicines.[15][16][17][18][19][20][21][22] This guide will explore both traditional and contemporary synthetic strategies, providing the theoretical foundation and practical protocols to empower researchers in this dynamic field.

Targeting the Cyclooxygenase (COX) Pathway

The inhibition of COX enzymes is a cornerstone of anti-inflammatory therapy. By blocking the conversion of arachidonic acid to prostaglandins, NSAIDs effectively reduce inflammation and pain.[3][4][6] The following diagram illustrates this key pathway and the points of intervention for both non-selective and selective COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Selectively Inhibit

Figure 1. The Cyclooxygenase (COX) Pathway and NSAID Intervention.

Protocol 1: The BHC Green Synthesis of Ibuprofen

The industrial synthesis of ibuprofen has undergone significant evolution, moving from a six-step process with poor atom economy to a more sustainable three-step route developed by the BHC Company (Boots-Hoechst-Celanese).[23][24][25] This "green" synthesis is a prime example of how process chemistry can be optimized for both economic and environmental benefits.[20][26]

Causality Behind Experimental Choices:

The BHC process improves upon the original Boots synthesis by utilizing a recyclable catalyst (anhydrous hydrogen fluoride) and achieving a higher atom economy, thereby minimizing waste.[23][26] The key innovation is the direct carbonylation of the secondary alcohol intermediate, which bypasses several steps of the older route.[16][23]

Experimental Workflow Diagram:

BHC_Ibuprofen_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation Isobutylbenzene Isobutylbenzene AcylatedProduct 4'-Isobutylacetophenone Isobutylbenzene->AcylatedProduct AceticAnhydride Acetic Anhydride AceticAnhydride->AcylatedProduct HF HF (catalyst) HF->AcylatedProduct AlcoholIntermediate 1-(4-Isobutylphenyl)ethanol AcylatedProduct->AlcoholIntermediate H2 H₂ H2->AlcoholIntermediate Pd_C Pd/C (catalyst) Pd_C->AlcoholIntermediate Ibuprofen Ibuprofen AlcoholIntermediate->Ibuprofen CO CO CO->Ibuprofen Pd_catalyst Pd (catalyst) Pd_catalyst->Ibuprofen

Figure 2. Workflow for the BHC Synthesis of Ibuprofen.
Detailed Step-by-Step Methodology:

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Charge a suitable pressure reactor with isobutylbenzene.

  • Cool the reactor to 0-5 °C.

  • Carefully add anhydrous hydrogen fluoride (HF) as both the catalyst and solvent.

  • Slowly add acetic anhydride to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed for 2-3 hours with agitation.

  • Upon completion, carefully quench the reaction with water and separate the organic layer containing 4'-isobutylacetophenone.

  • The HF can be recovered and reused.[26]

Step 2: Hydrogenation to the Secondary Alcohol

  • Transfer the 4'-isobutylacetophenone to a hydrogenation reactor.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas (H₂).

  • Heat the reaction mixture to the desired temperature and maintain pressure until the reaction is complete (monitored by GC or HPLC).

  • After completion, cool the reactor, vent the excess hydrogen, and filter off the catalyst.

  • The resulting product is 1-(4-isobutylphenyl)ethanol.

Step 3: Palladium-Catalyzed Carbonylation

  • In a pressure vessel, dissolve the 1-(4-isobutylphenyl)ethanol in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., palladium chloride) and a ligand (e.g., triphenylphosphine).

  • Pressurize the vessel with carbon monoxide (CO).

  • Heat the reaction mixture. The carbonylation reaction will proceed to form the methyl ester of ibuprofen.

  • Upon completion, cool the reactor and vent the CO.

  • Hydrolyze the resulting ester with an aqueous base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield ibuprofen.

  • Purify the final product by crystallization.

Data Summary: Comparison of Ibuprofen Synthesis Routes
ParameterBoots Process (6-step)BHC Process (3-step)
Starting Material IsobutylbenzeneIsobutylbenzene
Number of Steps 63
Atom Economy ~40%~77-90%[26]
Catalyst AlCl₃ (stoichiometric)HF, Pd (catalytic, recyclable)[26]
Waste Products Significant aluminum salt wasteMinimal, with recyclable catalyst

Protocol 2: Synthesis of Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor that was developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] Its synthesis is a classic example of heterocyclic chemistry.[27][28][29]

Causality Behind Experimental Choices:

The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring, a key structural feature of the drug.[8][27] The selectivity for COX-2 is attributed to the presence of a sulfonamide group, which can bind to a specific hydrophilic pocket in the COX-2 enzyme active site.[8][27]

Experimental Workflow Diagram:

Celecoxib_Synthesis cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Purification Diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione CrudeProduct Crude Celecoxib Diketone->CrudeProduct Hydrazine 4-Sulfamoylphenylhydrazine Hydrazine->CrudeProduct Ethanol Ethanol (solvent) Ethanol->CrudeProduct Recrystallization Recrystallization (e.g., Ethyl Acetate/Heptane) CrudeProduct->Recrystallization PureCelecoxib Pure Celecoxib Recrystallization->PureCelecoxib

Figure 3. Workflow for the Synthesis of Celecoxib.
Detailed Step-by-Step Methodology:

Step 1: Cyclocondensation Reaction

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[8]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • The crude celecoxib may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

Step 2: Purification by Recrystallization

  • Dissolve the crude celecoxib in a minimal amount of a suitable hot solvent system, such as ethyl acetate/heptane.[8]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified celecoxib crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Advanced Synthetic Strategies: Asymmetric Synthesis of Profens

Many 2-arylpropionic acids (profens), such as ibuprofen and naproxen, are chiral molecules. The biological activity often resides primarily in one enantiomer, typically the (S)-enantiomer.[30] Therefore, the development of asymmetric syntheses to produce the desired enantiomer selectively is of great interest.[16]

Causality Behind Experimental Choices:

Catalytic asymmetric synthesis offers an elegant and efficient way to produce enantiomerically enriched compounds.[30] For profens, methods like asymmetric hydrogenation of the corresponding acrylic acid derivatives using chiral catalysts can provide high enantioselectivity.[16] This approach avoids the need for chiral resolution of a racemic mixture, which is inherently less efficient.

Conceptual Diagram of Asymmetric Hydrogenation:

Asymmetric_Hydrogenation Prochiral_Substrate Prochiral Alkene (e.g., 2-(4-isobutylphenyl)acrylic acid) S_Enantiomer (S)-Ibuprofen (Major Product) Prochiral_Substrate->S_Enantiomer Asymmetric Hydrogenation R_Enantiomer (R)-Ibuprofen (Minor Product) Prochiral_Substrate->R_Enantiomer Asymmetric Hydrogenation H2 H₂ H2->S_Enantiomer H2->R_Enantiomer Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP) Chiral_Catalyst->S_Enantiomer Chiral_Catalyst->R_Enantiomer

References

Application Note: A Validated Protocol for the Friedel-Crafts Acylation of 2-Chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Objective: To provide a comprehensive, step-by-step protocol for the synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical development. This guide details the reaction mechanism, addresses the challenges of acylating an electron-deficient aromatic ring, and offers a validated experimental procedure with characterization data.

Introduction and Significance

This compound (CAS 129825-11-2) is a critical synthetic building block.[1][2][3] Its unique electronic properties, imparted by the chloro and trifluoromethyl substituents, make it a valuable precursor for a range of biologically active molecules.[4][5] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[6]

The synthesis of this ketone is most effectively achieved via the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry.[7][8] This electrophilic aromatic substitution (EAS) reaction introduces an acyl group onto an aromatic nucleus.[9] However, the target synthesis presents a significant challenge: the starting aromatic ring, 2-chloro-1-(trifluoromethyl)benzene, is strongly deactivated by two electron-withdrawing groups (-Cl and -CF₃).[7][10] Standard Friedel-Crafts conditions are often sluggish or ineffective for such substrates.

This document provides a robust and reliable protocol that overcomes these challenges, detailing the mechanistic rationale, experimental setup, safety precautions, and analytical validation required for a successful synthesis.

Reaction Mechanism and Regiochemical Considerations

The Friedel-Crafts acylation proceeds through the formation of a highly reactive electrophile, the acylium ion.[11] This is generated in situ from an acylating agent, typically an acyl chloride or anhydride, and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10][12]

The mechanism involves three primary steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acetyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[7][13][14]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[13][14]

  • Deprotonation and Aromaticity Restoration: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product.[15]

A critical feature of the acylation reaction is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[15][16] Consequently, a stoichiometric amount (or slight excess) of the catalyst is required, and an aqueous workup is necessary to hydrolyze this complex and liberate the product.[15][17]

Figure 1. General mechanism of Friedel-Crafts acylation.

Regioselectivity: The directing effects of the substituents on the starting material, 2-chlorobenzotrifluoride, dictate the position of acylation.

  • The -Cl group is an ortho, para-director (deactivating).

  • The -CF₃ group is a strong deactivator and a meta-director.

The incoming acyl group will add to the position that is electronically most favorable and sterically accessible. The position para to the chlorine atom (C-4) is also meta to the trifluoromethyl group. This alignment of directing effects strongly favors the formation of the desired this compound isomer over other possibilities.

Detailed Experimental Protocol

This protocol is designed for researchers familiar with standard synthetic organic laboratory techniques. The use of anhydrous conditions is paramount for success.

3.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
Aluminum Chloride (anhydrous)AlCl₃133.347.33 g55.0Corrosive, moisture-sensitive.[13]
Acetyl ChlorideCH₃COCl78.503.93 g (3.55 mL)50.0Corrosive, lachrymator.[13]
2-ChlorobenzotrifluorideC₇H₄ClF₃180.567.22 g (5.43 mL)40.0Starting material.
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93~100 mL-Solvent. Suspected carcinogen.[8]
Hydrochloric Acid (conc.)HCl36.46~20 mL-For workup.
Crushed Ice / DI WaterH₂O18.02~150 g / 150 mL-For quenching.
Saturated Sodium BicarbonateNaHCO₃ (aq)-~50 mL-For washing.
Brine (Saturated NaCl)NaCl (aq)-~50 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying.

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: This entire procedure, including reagent handling and workup, MUST be performed in a well-ventilated chemical fume hood.[8][17]

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Weigh quickly and handle in a dry environment. Avoid inhalation of dust.[13]

    • Acetyl Chloride: Corrosive and a lachrymator (tear gas). Dispense from the bottle directly into a graduated cylinder or syringe inside the fume hood.[18][17]

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.[8]

  • Quenching: The addition of the reaction mixture to ice/water is highly exothermic and will release HCl gas. Perform this step slowly and carefully in a large beaker to control foaming and splashing.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a 100 mL pressure-equalizing dropping funnel sealed with a septum.

    • Ensure all glassware is oven-dried and assembled while hot under a positive flow of inert gas to maintain anhydrous conditions.[8][13]

  • Reagent Addition:

    • To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) followed by anhydrous DCM (40 mL). Begin stirring to form a suspension.

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate dry graduated cylinder, measure acetyl chloride (3.55 mL, 50.0 mmol) and dilute it with 15 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C. The formation of the acylium ion complex is exothermic.[13]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.

    • Dissolve 2-chlorobenzotrifluoride (5.43 mL, 40.0 mmol) in 15 mL of anhydrous DCM and add this solution to the same dropping funnel.

    • Add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction and Monitoring:

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to a gentle reflux (~40 °C) and maintain for 2-4 hours. The deactivation of the ring necessitates heating to achieve a reasonable conversion rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in a vial with a drop of water, extract with ethyl acetate, and spot on a silica plate. A typical mobile phase is 10-20% ethyl acetate in hexanes. The product should have a lower Rf value than the starting material.

  • Workup and Quenching:

    • After the reaction is complete (as determined by TLC), cool the flask back down to 0 °C in an ice bath.

    • In a separate 1 L beaker, prepare a mixture of crushed ice (~150 g) and concentrated HCl (~20 mL).

    • CAUTIOUSLY and slowly, pour the reaction mixture into the stirred ice/HCl slurry. This process is highly exothermic and will release significant amounts of HCl gas.[8][17]

    • Stir the resulting mixture vigorously for 15-20 minutes until the dark color dissipates and the aluminum salts dissolve.

    • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 30 mL).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layer sequentially with DI water (50 mL), saturated NaHCO₃ solution (50 mL, watch for gas evolution), and finally with brine (50 mL).[17]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, likely a yellow to brown oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like hexanes or ethanol/water.

Figure 2. Step-by-step experimental workflow diagram.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Expected Yield: 65-80% (after purification).

  • Appearance: White to off-white solid.[3]

  • Molecular Formula: C₉H₆ClF₃O[2][19]

  • Molecular Weight: 222.59 g/mol [2][3]

4.1. Spectroscopic Data

TechniqueExpected DataInterpretation
¹H NMR (CDCl₃)δ ~8.1-8.2 (d, 1H), δ ~7.8-7.9 (dd, 1H), δ ~7.6 (d, 1H), δ ~2.65 (s, 3H)Confirms the aromatic proton environment and the presence of the acetyl methyl group.
¹³C NMR (CDCl₃)δ ~195 (C=O), δ ~120-140 (aromatic carbons, including C-Cl and C-CF₃), δ ~26 (CH₃)Shows the carbonyl carbon, distinct aromatic carbons, and the methyl carbon.
¹⁹F NMR (CDCl₃)δ ~ -63 (s, 3F)A characteristic singlet confirming the presence and chemical environment of the -CF₃ group.
IR Spectroscopy ν ~1690-1700 cm⁻¹ (strong), ν ~1100-1350 cm⁻¹ (strong)Strong absorption for the C=O (ketone) stretch. Strong C-F stretching bands for the -CF₃ group.[20]
Mass Spec. (EI) m/z (%) 222/224 (M⁺, ~3:1), 207/209 ([M-CH₃]⁺)Molecular ion peak showing the characteristic isotopic pattern for one chlorine atom. Fragment corresponding to the loss of a methyl group.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents, solvent, or glassware.[17]2. Deactivated AlCl₃ catalyst.3. Insufficient reaction time or temperature.1. Ensure all materials are scrupulously dried. Use freshly opened anhydrous reagents.2. Use a fresh bottle of high-purity AlCl₃.3. Increase reflux time and monitor carefully by TLC. A slightly higher temperature may be needed.
Formation of Multiple Products / Byproducts 1. Impure starting materials.2. Reaction temperature too high, causing side reactions.1. Purify starting materials (e.g., via distillation) before use.2. Maintain careful temperature control during addition and reflux. Avoid excessive heating.
Difficult Workup 1. Incomplete hydrolysis of the aluminum complex.2. Formation of emulsions during extraction.1. Stir the quenched mixture longer or add more HCl.2. Add brine during extraction to help break up emulsions.

Conclusion

The Friedel-Crafts acylation provides a direct and efficient route to this compound. While the electron-deficient nature of the 2-chlorobenzotrifluoride substrate presents a challenge, it can be overcome by employing a stoichiometric excess of a high-quality Lewis acid catalyst and enforcing thermal reaction conditions. Adherence to strict anhydrous techniques and safety protocols is essential for achieving a high yield of the pure product. The detailed protocol and troubleshooting guide presented here serve as a reliable resource for researchers in medicinal chemistry, materials science, and drug development.

References

4'-Chloro-3'-(trifluoromethyl)acetophenone in the development of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4'-Chloro-3'-(trifluoromethyl)acetophenone in the Development of Agrochemicals

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of this compound (CAS No. 129825-11-2) as a pivotal intermediate in the synthesis of novel crop protection agents. We will explore the molecular rationale for its use, grounded in the synergistic effects of its chloro and trifluoromethyl moieties, and provide a detailed, field-proven protocol for its application in the synthesis of a model heterocyclic compound, a class of molecules known for potent biological activity. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of this compound in Agrochemical Design

The relentless pursuit of more effective, stable, and environmentally conscious agrochemicals has driven chemists to explore molecular scaffolds that offer enhanced performance.[1] this compound has emerged as a valuable building block precisely because it embeds two of the most impactful functional groups in modern agrochemical design: the trifluoromethyl (CF₃) group and the chloro (Cl) group.[2][3]

The Trifluoromethyl (CF₃) Group: A Game Changer for Bioactivity

The CF₃ group is a cornerstone of modern pesticide development, with over 40% of all fluorine-containing pesticides on the market containing this moiety.[4] Its profound impact stems from a unique combination of properties:

  • Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's fat solubility.[1] This is a critical feature for an agrochemical, as it facilitates penetration through the waxy cuticles of plants or the exoskeletons of insects, thereby improving bioavailability and potency.[1][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes within the target organism or in the environment.[1][5] This imparts a longer half-life to the active ingredient, allowing for extended protection and potentially lower application rates.[1]

  • Potent Electron-Withdrawing Nature: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the electronic properties of the parent molecule, influencing its binding affinity to target enzymes or proteins and often leading to increased potency.[4][6]

The Chloro (Cl) Group: A Modulator of Reactivity and Fit

The chlorine atom, a halogen commonly employed in agrochemicals, provides a complementary set of advantages.[7]

  • Electronegativity and Polarity: The chloro group is highly electronegative, creating a dipole moment that can influence intermolecular interactions and the overall conformation of the molecule.[7] This can be crucial for achieving the optimal shape to fit into the active site of a target protein.

  • Synthetic Handle: The chlorine atom provides a reactive site for further synthetic modifications, allowing for the diversification of the molecular scaffold to optimize activity and selectivity.[8]

  • Blocking Metabolic Sites: Strategically placed chlorine atoms can block sites on the molecule that are susceptible to metabolic attack, further enhancing the compound's stability and persistence.

The combination of these two groups in this compound creates a starting material pre-loaded with features known to enhance agrochemical performance.

G cluster_Molecule This compound cluster_Properties Resulting Agrochemical Properties Molecule      O      || C(F)3-C6H3(Cl)-C-CH3 CF3_Group Trifluoromethyl (CF₃) Group Cl_Group Chloro (Cl) Group Lipophilicity Enhanced Lipophilicity (Improved Penetration) Stability Metabolic Stability (Longer Half-Life) Binding Altered Electronics (Potent Target Binding) Reactivity Modulated Reactivity (Optimal Conformation) CF3_Group->Lipophilicity Increases CF3_Group->Stability Confers CF3_Group->Binding Influences Cl_Group->Stability Can Block Metabolism Cl_Group->Binding Influences Cl_Group->Reactivity Modulates

Caption: Synergistic contribution of functional groups to agrochemical properties.

Application in Heterocyclic Synthesis: A Protocol for a Model Pyrazole Derivative

Substituted acetophenones are versatile precursors for a wide range of heterocyclic compounds, which form the structural core of many successful agrochemicals.[9][10] The following protocol details a reliable, two-step synthesis of a model 1,3,5-trisubstituted pyrazole, a scaffold known for its potential fungicidal, herbicidal, and insecticidal activities.[11][12]

Physicochemical Properties of Starting Material
PropertyValueSource(s)
CAS Number 129825-11-2[13]
Molecular Formula C₉H₆ClF₃O[14]
Molecular Weight 222.59 g/mol [14]
Appearance White to almost white powder/crystal[3][13]
Melting Point 60 - 64 °C[3][13]
Synthetic Workflow Overview

The synthesis proceeds via a Claisen-Schmidt condensation to form an intermediate chalcone, followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product.

G Start 4'-Chloro-3'-(trifluoromethyl) acetophenone Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Reagent1 4-Methoxybenzaldehyde + NaOH / EtOH Reagent1->Step1 Intermediate Intermediate Chalcone Step1->Intermediate Formation Step2 Step 2: Pauson-Khand (Cyclization) Intermediate->Step2 Reagent2 Hydrazine Hydrate + Acetic Acid / EtOH Reagent2->Step2 Product Final Pyrazole Product Step2->Product Yields

Caption: Two-step synthetic workflow from acetophenone to a model pyrazole.
Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Rationale: This base-catalyzed condensation reaction creates the carbon backbone necessary for the subsequent cyclization. Ethanol is an effective and economical solvent. Sodium hydroxide acts as the catalyst by deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion which then attacks the carbonyl carbon of the aldehyde.

  • Materials & Equipment:

    • This compound (1.0 eq, 2.22 g, 10 mmol)

    • 4-Methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol)

    • Sodium Hydroxide (NaOH) pellets (2.0 eq, 0.80 g, 20 mmol)

    • Ethanol (95%), 50 mL

    • 250 mL round-bottom flask, magnetic stirrer, stir bar, ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve NaOH pellets in 30 mL of ethanol in the round-bottom flask with stirring. Cool the solution to 0-5 °C in an ice bath.

      • Causality: The dissolution of NaOH is exothermic; cooling is essential to control the reaction rate and prevent side reactions.

    • In a separate beaker, dissolve 2.22 g of this compound in 20 mL of ethanol.

    • Add the acetophenone solution dropwise to the cooled NaOH solution over 15 minutes with vigorous stirring.

    • Immediately following, add 1.43 g of 4-methoxybenzaldehyde to the reaction mixture.

    • Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

      • Self-Validation: TLC allows for real-time tracking of the reaction's progress, ensuring it goes to completion. A typical mobile phase would be 4:1 Hexane:Ethyl Acetate.

    • Once complete, pour the reaction mixture into 200 mL of ice-cold water.

    • A yellow precipitate (the chalcone) will form. Stir for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious cold water until the filtrate is neutral (pH ~7).

      • Causality: This wash removes residual NaOH and other water-soluble impurities.

    • Dry the product in a vacuum oven at 50 °C. The expected yield is typically >85%.

Step 2: Synthesis of 5-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)-1H-pyrazole

  • Rationale: This is a classic cyclization reaction. The highly nucleophilic hydrazine attacks the electrophilic carbons of the α,β-unsaturated ketone (the chalcone), leading to the formation of the stable, aromatic pyrazole ring. Glacial acetic acid acts as a catalyst.

  • Materials & Equipment:

    • Chalcone intermediate from Step 1 (1.0 eq, 3.40 g, 10 mmol)

    • Hydrazine hydrate (80% solution) (2.0 eq, 1.25 g, 20 mmol)

    • Ethanol (95%), 50 mL

    • Glacial Acetic Acid (catalytic amount, ~1 mL)

    • 250 mL round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Suspend 3.40 g of the chalcone intermediate in 50 mL of ethanol in the round-bottom flask.

    • Add 1.25 g of hydrazine hydrate, followed by the catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle and stir for 8-10 hours. Again, monitor by TLC.

      • Self-Validation: The disappearance of the yellow chalcone spot and the appearance of a new, UV-active pyrazole spot on the TLC plate indicates a successful reaction.

    • After the reaction is complete, cool the flask to room temperature.

    • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

    • Pour the concentrated mixture into 150 mL of cold water. A white or off-white solid will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture. The expected yield is typically >80%.

Structural Characterization and Bio-Screening

3.1 Characterization: To confirm the identity and purity of the final pyrazole product, standard analytical techniques are required.

  • ¹H NMR & ¹³C NMR: Will confirm the chemical structure, showing characteristic shifts for the pyrazole ring protons and carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound (Expected M.Wt ≈ 354.75 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity.

3.2 Preliminary Biological Screening Protocol (Example: Fungicidal Activity)

  • Rationale: An in-vitro mycelial growth assay is a rapid and effective primary screen to determine if a compound has potential fungicidal properties.

  • Procedure:

    • Prepare stock solutions of the synthesized pyrazole in DMSO at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

    • While the PDA is still molten (around 45-50 °C), amend it with the test compound stock solutions to achieve the final desired concentrations. Also prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial disc of a target phytopathogenic fungus (e.g., Rhizoctonia solani).

    • Incubate the plates at 25±2 °C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.

    • Measure the diameter of the fungal colony on the treated and control plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treated plate.

    • The data can be used to calculate an EC₅₀ (Effective Concentration to inhibit 50% growth) value.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

4'-Chloro-3'-(trifluoromethyl)acetophenone is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two powerful electron-withdrawing groups, the trifluoromethyl and acetyl moieties, which activate the aryl chloride for nucleophilic aromatic substitution (SNAr). This activation allows for the strategic introduction of a wide array of functional groups at the C-4 position, enabling the synthesis of diverse molecular architectures with tailored properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for performing nucleophilic substitution on this key substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for various classes of nucleophiles, and discuss critical experimental parameters and safety considerations.

Mechanistic Rationale: The Power of Electron-Withdrawing Groups

The facility of nucleophilic aromatic substitution on this compound is a direct consequence of its electronic structure. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the potent electron-withdrawing nature of the trifluoromethyl group (-CF3) and the acetyl group (-COCH3) significantly depletes the electron density of the aromatic ring, rendering it electrophilic.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this process is the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack. The electron-withdrawing groups, particularly when positioned ortho and para to the leaving group (the chloride), effectively delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.

Core Experimental Parameters and Reagents

Successful nucleophilic substitution on this compound hinges on the careful selection of reagents and reaction conditions. Below is a summary of key components and their roles in the transformation.

ParameterRecommended Reagents/ConditionsRationale
Substrate This compoundThe activated aryl chloride.
Nucleophiles Primary/Secondary Amines, Alkoxides, ThiolatesThe incoming functional group.
Base K2CO3, Cs2CO3, NaH, Et3N, DBUTo deprotonate the nucleophile or neutralize HCl formed.
Solvent DMF, DMSO, NMP, THF, AcetonitrilePolar aprotic solvents are generally preferred to solvate the nucleophile and facilitate the reaction.
Temperature Room Temperature to 120 °CDependent on the nucleophilicity of the attacking species and the desired reaction rate.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen, especially with sensitive reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with representative amine, alkoxide, and thiol nucleophiles.

Protocol 1: Amination with Morpholine

This protocol details the synthesis of 4'-(morpholin-4-yl)-3'-(trifluoromethyl)acetophenone, a common transformation in the preparation of bioactive molecules.

Workflow Diagram:

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Morpholine, Base, and Solvent heating Heat Reaction Mixture (e.g., 80-100 °C) reagents->heating Inert Atmosphere monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for the amination of this compound.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4'-(morpholin-4-yl)-3'-(trifluoromethyl)acetophenone.

Protocol 2: Alkoxylation with Sodium Ethoxide

This protocol describes the synthesis of 4'-ethoxy-3'-(trifluoromethyl)acetophenone, a representative etherification reaction.

Workflow Diagram:

Alkoxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Sodium Ethoxide, and Solvent heating Heat Reaction Mixture (e.g., 60-80 °C) reagents->heating Inert Atmosphere monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for the alkoxylation of this compound.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or DMF.

  • Addition of Nucleophile: Add sodium ethoxide (1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C to increase the reaction rate.

  • Reaction Monitoring: Follow the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield 4'-ethoxy-3'-(trifluoromethyl)acetophenone.

Protocol 3: Thiolation with Thiophenol

This protocol outlines the synthesis of 4'-(phenylthio)-3'-(trifluoromethyl)acetophenone, demonstrating the introduction of a sulfur linkage.

Workflow Diagram:

Thiolation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Thiophenol, Base, and Solvent stirring Stir at Room Temp or Gentle Heating reagents->stirring Inert Atmosphere monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for the thiolation of this compound.

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF, add a base like cesium carbonate (1.5 eq).

  • Addition of Nucleophile: Add thiophenol (1.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere. Gentle heating may be required for less reactive thiols.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

  • Extraction and Washing: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product via column chromatography to obtain 4'-(phenylthio)-3'-(trifluoromethyl)acetophenone.

Safety and Handling

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently active nucleophile, low temperature, or inadequate base.Increase reaction temperature, use a stronger base (e.g., NaH for alkoxides), or consider a catalyst if applicable.
Formation of side products Reaction with solvent, or competing side reactions of the nucleophile.Ensure the use of anhydrous solvents and an inert atmosphere. Optimize reaction temperature and time.
Difficult purification Co-elution of product and starting material or byproducts.Optimize the mobile phase for column chromatography or consider alternative purification techniques like recrystallization.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile transformation for the synthesis of a wide range of functionalized molecules. The protocols outlined in this document provide a solid foundation for researchers to successfully perform these reactions. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, chemists can effectively leverage this powerful synthetic tool in their research and development endeavors.

Application Notes & Protocols: Catalytic Hydrogenation of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Alcohols

The catalytic hydrogenation of prochiral ketones into optically active secondary alcohols is a cornerstone of modern pharmaceutical synthesis. These chiral alcohols serve as critical building blocks for complex molecules, where specific stereochemistry is paramount for biological activity. The target of this guide, 4'-Chloro-3'-(trifluoromethyl)acetophenone, is a prochiral ketone whose reduction product, (R)- or (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, is a key intermediate in the synthesis of various bioactive compounds, including agrochemicals and pharmaceuticals. For instance, related structures are integral to the synthesis of kinase inhibitors like Sorafenib, a drug used in cancer therapy, highlighting the industrial relevance of this transformation.[1]

This document provides a detailed exploration of the catalytic hydrogenation of this compound, with a strong emphasis on asymmetric synthesis. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed, field-proven protocols for both high-pressure hydrogenation and transfer hydrogenation, and offer guidance on data analysis and troubleshooting.

Mechanistic Insight: The Noyori Asymmetric Hydrogenation

The enantioselective reduction of ketones is most famously achieved via the Noyori asymmetric hydrogenation, a discovery that led to the 2001 Nobel Prize in Chemistry for Ryoji Noyori.[2] This reaction typically employs Ruthenium(II) complexes featuring a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).

The Metal-Ligand Bifunctional Mechanism: The remarkable efficiency and selectivity of these catalysts stem from a "metal-ligand bifunctional" mechanism. Unlike pathways involving direct hydride transfer from the metal, this mechanism operates through a concerted, outer-sphere process involving a six-membered transition state.

  • Catalyst Activation: The pre-catalyst, often a stable Ru(II) dihalide complex, is activated in the presence of a base (like potassium tert-butoxide) and hydrogen or a hydrogen donor (like 2-propanol). This generates the active Ruthenium-hydride (Ru-H) species.[3][4]

  • Substrate Coordination & Hydrogen Transfer: The ketone substrate coordinates to the catalyst. The crucial step involves the simultaneous transfer of the hydride (H⁻) from the ruthenium center to the electrophilic carbonyl carbon and a proton (H⁺) from the amine ligand (N-H) to the carbonyl oxygen.[2] This occurs through a tightly organized, six-membered pericyclic transition state, where the chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.

  • Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the catalyst is regenerated by reaction with H₂ or a hydrogen donor, completing the catalytic cycle.[5]

The oxidation state of the ruthenium center remains +2 throughout the entire cycle.[2] The presence of the N-H proton on the diamine ligand is essential for this mechanism and is a key differentiator from other hydrogenation catalysts.

Noyori Asymmetric Hydrogenation Cycle cluster_cycle Catalytic Cycle Precatalyst Ru(II) Pre-catalyst [RuCl₂(diphosphine)(diamine)] ActiveCatalyst Active Ru-H Catalyst Precatalyst->ActiveCatalyst H₂, Base -2 HCl Complex Substrate-Catalyst Complex ActiveCatalyst->Complex + Ketone (S) TS Six-Membered Transition State Complex->TS Hydride & Proton Transfer ProductComplex Product-Catalyst Complex TS->ProductComplex ProductComplex->ActiveCatalyst - Product (P) + H₂

Caption: Noyori asymmetric hydrogenation catalytic cycle.

Catalyst Systems: A Comparative Overview

While Ruthenium complexes are premier catalysts for this transformation, other metals also exhibit activity. The choice of catalyst depends on the desired outcome (racemic vs. chiral product), cost, and available equipment (e.g., high-pressure reactors).

Catalyst MetalTypical Ligands/SupportKey CharacteristicsCommon Application
Ruthenium (Ru) Chiral Diphosphine/Diamine (e.g., BINAP/DPEN)High activity and excellent enantioselectivity for ketones. Operates via metal-ligand bifunctional mechanism.[2][6][7]Asymmetric Hydrogenation & Transfer Hydrogenation
Rhodium (Rh) Chiral Diphosphines (e.g., ArcPhos), Supported NPsEffective for both hydrogenation and transfer hydrogenation. Can be highly selective.[8][9]Asymmetric Hydrogenation of Olefins & Ketones
Palladium (Pd) Supported on Carbon (Pd/C) or Alumina (Pd/Al₂O₃)Widely used, cost-effective heterogeneous catalyst. Typically produces racemic alcohol.[10][11][12] Prone to over-reduction/hydrogenolysis.General purpose, non-chiral reductions
Iridium (Ir) N-Heterocyclic Carbenes (NHC), Chiral LigandsHighly active for hydrogenation of challenging substrates, including trifluoromethylated compounds.[13]Asymmetric Hydrogenation of Imines & Ketones

For the synthesis of an enantiomerically pure product from this compound, a Ruthenium-based Noyori-type catalyst is the authoritative choice.

Experimental Protocols

Safety First:

  • Substrate: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Reagents: Potassium tert-butoxide is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Solvents are flammable.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. All high-pressure hydrogenation reactions must be conducted in a certified autoclave within a blast-shielded fume hood by trained personnel. Ensure proper purging and pressure-testing procedures are followed.

Protocol 1: Asymmetric Hydrogenation with H₂ Gas

This protocol targets the synthesis of (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanol with high enantiomeric excess.

Materials:

  • This compound (Substrate)

  • trans-[RuCl₂((R)-BINAP)((R,R)-DPEN)] (Pre-catalyst)

  • Potassium tert-butoxide (KOtBu), 1.0 M solution in THF

  • 2-Propanol (IPA), anhydrous

  • Hydrogen gas (H₂), high purity

  • High-pressure autoclave reactor with magnetic stirring and temperature control

Step-by-Step Procedure:

  • Reactor Preparation: To a dry glass liner for the autoclave, add this compound (e.g., 2.22 g, 10.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the Ruthenium pre-catalyst. A substrate-to-catalyst (S/C) ratio of 2000:1 is a good starting point (e.g., 9.2 mg, 0.005 mmol).

  • Solvent Addition: Add anhydrous 2-propanol (e.g., 20 mL) to dissolve the substrate and catalyst.

  • Base Addition: Add the 1.0 M solution of KOtBu in THF. A base-to-catalyst ratio of 8:1 is typical (e.g., 0.04 mL, 0.04 mmol). The solution will typically change color, indicating catalyst activation.

  • Reactor Sealing & Purging: Seal the glass liner inside the autoclave. Purge the reactor headspace with argon (3 cycles) followed by hydrogen gas (3 cycles) to remove all air.

  • Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 8 atm). Begin stirring and heat the reaction to the target temperature (e.g., 30-35 °C).

  • Monitoring: Monitor the reaction progress by periodically taking samples (after carefully depressurizing and re-purging) and analyzing by GC or TLC. The reaction is typically complete within 6-18 hours.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Open the reactor, remove the reaction mixture, and concentrate it under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol avoids the use of high-pressure H₂ gas, making it more accessible for standard laboratory setups. 2-Propanol serves as both the solvent and the hydrogen source.

Materials:

  • This compound (Substrate)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (Pre-catalyst)

  • Potassium tert-butoxide (KOtBu)

  • 2-Propanol (IPA), anhydrous

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a dry Schlenk flask equipped with a magnetic stir bar with the substrate (e.g., 1.11 g, 5.0 mmol) and the Ruthenium pre-catalyst (S/C ratio 500:1, e.g., 6.4 mg, 0.01 mmol) under an argon atmosphere.

  • Solvent Addition: Add anhydrous 2-propanol (25 mL).

  • Base Addition: Add solid KOtBu (e.g., 22.4 mg, 0.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) under the inert argon atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC. Transfer hydrogenation is often slower than high-pressure methods and may require 12-24 hours for completion.

  • Work-up and Purification: Cool the reaction to room temperature. Quench the reaction by adding a small amount of water. Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow start Start prep Prepare Reactor (Substrate + Catalyst + Solvent) start->prep activate Activate Catalyst (Add Base) prep->activate react Run Reaction (H₂ Pressure or Reflux) activate->react monitor Monitor Progress (TLC / GC) react->monitor Periodic Sampling monitor->react Incomplete workup Quench & Work-up (Solvent Removal) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify analyze Analyze Product (Yield, Purity, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for catalytic hydrogenation.

Data Interpretation & Quality Control

Successful execution of the protocol requires rigorous analysis of the final product.

  • Conversion & Yield: Conversion can be determined from the crude reaction mixture using GC or ¹H NMR by comparing the integration of substrate and product signals. Isolated yield is calculated after purification.

  • Purity: Assessed by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and absence of impurities.

  • Enantiomeric Excess (ee): This is the most critical parameter for asymmetric synthesis. It is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The sample is compared against a racemic standard, which is easily prepared by reducing the ketone with sodium borohydride.

Expected Results: Using a Noyori-type catalyst like those described, yields are typically high (>90%), and enantiomeric excesses can be excellent (>95% ee). The trifluoromethyl group is an electron-withdrawing group, which generally favors a faster hydrogenation rate compared to electron-donating groups.[15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (air/moisture exposure). Insufficient base for activation. Poor quality H₂ or solvent.Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. Increase base-to-catalyst ratio. Use high-purity H₂ gas.
Low Enantioselectivity (ee) Racemization of product. Incorrect catalyst enantiomer used. Reaction temperature too high.Ensure work-up conditions are not harsh. Double-check the catalyst ((R,R) vs. (S,S) ligands). Run the reaction at a lower temperature.
Side Product Formation (e.g., Dehalogenation) Catalyst is too aggressive (common with Pd/C). Reaction run for too long or at too high a temperature.Switch to a more chemoselective catalyst (Ru, Rh). Optimize reaction time and temperature.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4'-Chloro-3'-(trifluoromethyl)acetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important synthetic intermediate. Our goal is to empower researchers, scientists, and drug development professionals with the practical knowledge to overcome common purification challenges, ensuring high purity and yield.

Overview of the Compound

This compound is a solid, crystalline compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purification via recrystallization is a critical step to remove impurities from the crude reaction mixture. Success hinges on understanding its physical properties and the principles of crystallization.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆ClF₃O[1][2]
Molecular Weight 222.59 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 60-64 °C[1][3][4]
Solubility Soluble in methanol[3]

Core Protocol: Single-Solvent Recrystallization

This protocol provides a generalized procedure. The ideal solvent and volumes must be determined empirically for your specific crude material.

Experimental Workflow Diagram

G cluster_protocol Recrystallization Protocol start Place Crude Solid in Flask add_solvent Add Minimal Hot Solvent (until just dissolved) start->add_solvent hot_filtration Perform Hot Gravity Filtration (if insoluble impurities exist) add_solvent->hot_filtration Optional cool_slowly Cool Solution Slowly (Room Temp -> Ice Bath) add_solvent->cool_slowly hot_filtration->cool_slowly collect Collect Crystals (Vacuum Filtration) cool_slowly->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Empirically test solvents. A good solvent will dissolve the crude this compound sparingly at room temperature but completely at the solvent's boiling point.[5][6] Alcohols (methanol, ethanol) are often a good starting point for aromatic compounds.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves.[7] Using an excess of solvent is a common reason for poor yield.[8]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals completely to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[9][10] This is often a supercooled liquid of your compound, which can trap impurities effectively, defeating the purpose of recrystallization.[10][11]

Common Causes & Solutions:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, leading to a liquid phase.[11][12]

    • Solution: Attempt to purify the material with a different technique first (e.g., column chromatography) to reduce the impurity load before recrystallization.

  • Melting Point Below Solvent's Boiling Point: If the melting point of the compound (or the eutectic mixture with impurities) is lower than the boiling point of the solvent, it will dissolve as a melt and separate as an oil upon cooling.[11] The melting point of pure this compound is ~60-64°C.[1] If using a high-boiling point solvent like water (100°C), oiling out is highly probable.

    • Solution: Choose a solvent with a lower boiling point, such as methanol (65°C) or ethanol (78°C).

  • Solution Cooled Too Quickly: Rapid cooling can cause the solution to become supersaturated too quickly, kinetically favoring the formation of an oil over an ordered crystal lattice.[10]

    • Solution: Re-heat the solution until the oil redissolves (add a small amount of extra solvent if necessary).[12] Allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.[8]

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. Why?

A2: This is a common problem, typically arising from one of two main issues: excessive solvent use or supersaturation.

Troubleshooting Steps:

  • Check for Supersaturation: A supersaturated solution contains more dissolved solute than it theoretically should at that temperature.[8] Crystallization requires a nucleation site to begin.

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution (a "seed crystal").[8] This provides a template for further crystal growth.

  • Reduce Solvent Volume: The most frequent cause of crystallization failure is using too much solvent.[8] If induction techniques fail, your solution is likely not saturated enough.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal, but you can also carefully boil it off in a fume hood.[8] Once the volume is reduced, attempt the slow cooling process again.

Q3: My final product has a very low yield. How can I improve it?

A3: Low yield can result from several factors during the procedure.

Potential Causes & Improvements:

  • Excessive Solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved even when cold.

    • Solution: Use the absolute minimum amount of hot solvent required for complete dissolution. After filtering your crystals, you can try to recover a "second crop" by evaporating some of the solvent from the filtrate and re-cooling, though this crop may be less pure.

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, it will be lost.

    • Solution: Use a stemless funnel and keep it hot by placing it on a flask containing a small amount of boiling solvent, allowing the vapor to heat the funnel.[9] Adding a slight excess of solvent before hot filtration can also help, which can then be boiled off before cooling.[9]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Troubleshooting Flowchart

G cluster_troubleshooting Recrystallization Troubleshooting start Problem Occurs oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield reheat Re-heat to Dissolve Oil (add minimal solvent if needed) oiling_out->reheat scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed check_solvent_vol Was minimal solvent used? low_yield->check_solvent_vol check_washing Were crystals washed with ice-cold solvent? low_yield->check_washing cool_slower Cool System Very Slowly reheat->cool_slower change_solvent Still Oiling Out? Change to lower-boiling solvent cool_slower->change_solvent evaporate Still No Crystals? Evaporate Excess Solvent scratch_seed->evaporate recover Recover 2nd crop from filtrate check_solvent_vol->recover If 'No'

Caption: A decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent if I have no prior information?

A1: Solvent selection is an empirical process.[13] Place a small amount of your crude material (a few milligrams) in several test tubes. Add a small amount (~0.5 mL) of a different potential solvent to each.

  • Good candidates: The solid should not dissolve at room temperature but should dissolve completely upon heating.[6] Upon cooling, it should form crystals again.

  • Poor candidates: The solid dissolves immediately at room temperature (compound is too soluble), or it doesn't dissolve at all even when boiling (compound is insoluble).[13]

Q2: When should I use a mixed-solvent system?

A2: A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics. This typically involves a pair of miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[9]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to make it clear again, and then cool slowly.

Q3: My purified crystals are still colored. What can I do?

A3: If the impurity causing the color has a similar solubility profile to your product, it may co-crystallize.

  • Solution: You can sometimes remove colored impurities by adding a very small amount of activated charcoal to the hot solution before the gravity filtration step.[9][12] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.

References

Technical Support Center: Optimizing the Synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this specific synthesis. The content is structured to address common challenges and provide scientifically grounded solutions to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorobenzotrifluoride with an acetylating agent, typically acetyl chloride or acetic anhydride. This reaction is an electrophilic aromatic substitution where the acetyl group is introduced onto the aromatic ring, catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the main challenges in the Friedel-Crafts acylation of 2-chlorobenzotrifluoride?

A2: The primary challenge stems from the electronic properties of the starting material. 2-chlorobenzotrifluoride is an electron-deficient aromatic ring due to the presence of two electron-withdrawing groups: the chloro (-Cl) and trifluoromethyl (-CF₃) groups.[1][3] This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion, which can lead to low yields or the need for harsh reaction conditions.[1][4]

Q3: What is the expected regioselectivity of this reaction?

A3: In the Friedel-Crafts acylation of 2-chlorobenzotrifluoride, the incoming acetyl group is directed by the existing substituents. The chloro group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The directing effects of these groups are in concert, favoring acylation at the position para to the chloro group and meta to the trifluoromethyl group. This leads to the desired product, this compound, as the major regioisomer. However, the formation of other isomers is possible and should be monitored.

Q4: Why is a stoichiometric amount of aluminum chloride often required?

A4: In Friedel-Crafts acylation, the aluminum chloride catalyst forms a complex with the carbonyl group of the newly formed ketone product.[4] This complex is often stable under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[4] Therefore, a stoichiometric amount, or even a slight excess, of AlCl₃ is typically necessary to drive the reaction to completion.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Deactivated Substrate: The electron-withdrawing Cl and CF₃ groups make the starting material highly unreactive.[1][4] 2. Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[4][5] Any water in the reagents, solvent, or glassware will deactivate it. 3. Insufficient Catalyst: As the product ketone complexes with AlCl₃, a catalytic amount is not enough.[4]1. Optimize Reaction Conditions: Carefully increase the reaction temperature to provide sufficient activation energy. Prolonged reaction times may also be necessary. Monitor the reaction progress by TLC or GC. 2. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened, high-purity anhydrous aluminum chloride.[5] 3. Increase Catalyst Loading: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 2-chlorobenzotrifluoride.
Formation of Multiple Products (Isomers) 1. Non-optimal Reaction Temperature: Higher temperatures can sometimes lead to decreased regioselectivity. 2. Isomerization: Although less common in acylation than alkylation, some isomerization of the product could occur under harsh conditions.1. Control Temperature: Maintain a consistent and optimized reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding. 2. Analyze Product Mixture: Use 1H NMR or GC-MS to identify and quantify the isomeric byproducts. This will help in optimizing the reaction conditions to favor the desired isomer.
Reaction Stalls or is Incomplete 1. Poor Quality Reagents: Impurities in the 2-chlorobenzotrifluoride or acetyl chloride can interfere with the reaction. 2. Inefficient Stirring: If the reaction mixture is heterogeneous, inefficient stirring can lead to localized depletion of reagents.1. Purify Starting Materials: If necessary, distill the 2-chlorobenzotrifluoride and acetyl chloride before use. 2. Ensure Efficient Mixing: Use a mechanical stirrer for larger-scale reactions to ensure the reaction mixture is homogeneous.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: The quenching of the reaction with water can sometimes lead to the formation of stable emulsions.[6] 2. Co-eluting Impurities: Isomeric byproducts may have similar polarities, making chromatographic separation challenging.1. Optimized Quenching: Instead of quenching with ice, consider a slow, controlled addition of the reaction mixture to a cooled, dilute HCl solution with vigorous stirring.[6] 2. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the major isomer.

III. Optimized Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and scale.

Materials and Reagents:

  • 2-chlorobenzotrifluoride (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous aluminum chloride (1.3 eq)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.3 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add 2-chlorobenzotrifluoride (1.0 eq) dissolved in a small amount of anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.

IV. Visualization of Key Processes

Reaction Mechanism

G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃CO]⁺) + [AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Arene 2-Chlorobenzotrifluoride Sigma Sigma Complex (Arenium Ion) Arene->Sigma + [CH₃CO]⁺ Product This compound Sigma->Product + [AlCl₄]⁻ - HCl - AlCl₃

Caption: The three key stages of the Friedel-Crafts acylation reaction.

Troubleshooting Workflow

G Troubleshooting Workflow Start Low Yield or No Reaction Check_Anhydrous Are all reagents and glassware strictly anhydrous? Start->Check_Anhydrous Check_Stoichiometry Is AlCl₃ stoichiometry >= 1.1 equivalents? Check_Anhydrous->Check_Stoichiometry Yes Solution1 Flame-dry glassware, use fresh anhydrous reagents/solvents. Check_Anhydrous->Solution1 No Check_Temp_Time Have reaction temperature and time been optimized? Check_Stoichiometry->Check_Temp_Time Yes Solution2 Increase AlCl₃ to 1.3-1.5 eq. Check_Stoichiometry->Solution2 No Solution3 Gradually increase temperature and monitor over a longer period. Check_Temp_Time->Solution3 No Success Improved Yield Check_Temp_Time->Success Yes Solution1->Check_Anhydrous Solution2->Check_Stoichiometry Solution3->Check_Temp_Time

Caption: A decision tree for troubleshooting low reaction yields.

V. Safety Precautions

  • Aluminum Chloride (Anhydrous): Reacts violently with water to release toxic and corrosive hydrogen chloride gas.[5] It is also corrosive to the skin and eyes.[5][7] Always handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and gloves.[5][8][9] Ensure there is no contact with water or moisture.[5] In case of a spill, do NOT use water. Smother with dry sand.[5]

  • Acetyl Chloride: Is a corrosive and lachrymatory substance. Handle with care in a well-ventilated fume hood.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood with adequate cooling.

VI. References

  • Benchchem Technical Support. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.

  • Benchchem Technical Support. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.

  • DCM Shriram. Material Safety Data Sheet - Anhydrous Aluminium Chloride. DCM Shriram.

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). Princeton University.

  • PubChem. This compound. National Center for Biotechnology Information.

  • Sigma-Aldrich. Safety Data Sheet - Aluminum chloride. Sigma-Aldrich.

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.

  • Carl ROTH. Safety Data Sheet: Aluminium chloride.

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride Revision 5.

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

  • ChemicalBook. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Sigma-Aldrich. 4′-chloro-3′-(trifluoromethyl)acetophenone AldrichCPR.

  • Contreras, R. R., et al. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society.

  • Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Spectroscopic Insights into 4'-(Trifluoromethoxy)acetophenone: A Chemist's Guide.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Alfa Chemistry. Synthesis of Acetophenone by Friedel-Crafts Reaction.

  • Scribd. Friedel Crafts Acylation.

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

  • PubChem. 4'-Chloro-3'-fluoroacetophenone.

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Santa Cruz Biotechnology. 4′-Chloro-3′-(trifluoromethyl)acetophenone.

  • Journal of the Chemical Society, Perkin Transactions 1. (1994). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles.

  • Google Patents. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

  • NIST WebBook. 4'-(Trifluoromethyl)acetophenone.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Wikipedia. Friedel–Crafts reaction.

  • Chem-Impex. 4'-Cloro-3'-(trifluorometil)acetofenona.

  • The Royal Society of Chemistry. Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts.

  • Parchem. 4''-Chloro-3''-(trifluoromethyl)acetophenone (Cas 129825-11-2).

References

common impurities in 4'-Chloro-3'-(trifluoromethyl)acetophenone and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for researchers, scientists, and drug development professionals on the .

Technical Support Center: 4'-Chloro-3'-(trifluoromethyl)acetophenone

Welcome to the Technical Support Center. This guide is designed for researchers and chemists working with this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for successful downstream applications.[1][2] This document provides in-depth answers to frequently asked questions and troubleshooting workflows for identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Impurities in this compound typically originate from three main sources: unreacted starting materials from the synthesis, side-products from the reaction itself, and residual materials from the workup process. The most common synthetic route is the Friedel-Crafts acylation of 2-chlorobenzotrifluoride.

Based on this, you can expect the following:

  • Starting Materials: Unreacted 2-chlorobenzotrifluoride and residual acylating agents (e.g., acetyl chloride or acetic anhydride).

  • Isomeric Impurities: Friedel-Crafts reactions on substituted rings can produce positional isomers. While the trifluoromethyl group is strongly meta-directing and the chloro group is ortho-, para-directing, small amounts of other isomers like 2'-Chloro-5'-(trifluoromethyl)acetophenone can form. Separating these isomers can be challenging due to their similar physical properties.[3]

  • Reaction By-products: Over-acylation can lead to di-acetylated products. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can promote polymerization or other side reactions, especially if the reaction temperature is not well-controlled.

  • Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, carbon disulfide) or extraction (e.g., ethyl acetate, diethyl ether) may remain in the crude product.[4]

  • Hydrolyzed Reagents: Incomplete quenching or exposure to moisture can lead to the hydrolysis of the acylating agent, forming acetic acid.

Here is a summary table for quick reference:

Impurity CategorySpecific ExamplesLikely SourceRecommended Primary Removal Method
Starting Materials 2-chlorobenzotrifluorideIncomplete reactionColumn Chromatography, Recrystallization
Isomeric Impurities 2'-Chloro-5'-(trifluoromethyl)acetophenoneNon-selective acylationFractional Crystallization, Preparative HPLC/SFC
Reaction By-products Di-acetylated species, polymersHigh temperature, excess reagentsColumn Chromatography
Residual Solvents Dichloromethane, Ethyl AcetateReaction & WorkupHigh-vacuum drying, Recrystallization
Workup Residuals Acetic Acid, Residual Lewis AcidHydrolysis, Incomplete QuenchingAqueous wash (e.g., NaHCO₃ solution)
Q2: My initial analysis (GC-MS/NMR) shows multiple aromatic signals I can't identify. What's the most likely cause?

A2: The presence of multiple, unexpected aromatic signals often points to the formation of isomeric impurities. The directing effects of the chlorine and trifluoromethyl groups on the benzene ring are not absolute, leading to acylation at different positions. While this compound is the major product, other isomers may form in small but significant quantities. These isomers have very similar masses and often similar fragmentation patterns in MS, but distinct NMR spectra. For definitive identification, comparison with analytical standards or advanced 2D NMR techniques may be necessary.

Q3: How can I confirm the purity of my final product?

A3: A multi-technique approach is recommended for robust purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like residual solvents and starting materials.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying non-volatile impurities such as isomers and by-products. Developing a stability-indicating method is crucial.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities if they are present at levels typically >1%. ¹⁹F NMR is particularly useful for identifying any by-products involving the trifluoromethyl group.

  • Melting Point: A sharp melting point range (e.g., 60-64 °C) is a good indicator of high purity for a crystalline solid.[2] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides & Protocols

Guide 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying grams-to-kilograms of solid this compound. The key is selecting an appropriate solvent system.

start Start: Place ~50mg of crude product in a small test tube add_solvent Add potential solvent dropwise at room temp. start->add_solvent check_solubility Is it soluble? add_solvent->check_solubility heat Heat the mixture gently (e.g., heat gun) check_solubility->heat No bad_solvent_1 Bad Solvent: Product is too soluble. check_solubility->bad_solvent_1 Yes check_hot_solubility Is it soluble now? heat->check_hot_solubility cool Cool to room temp, then in an ice bath. check_hot_solubility->cool Yes bad_solvent_2 Bad Solvent: Product is insoluble. check_hot_solubility->bad_solvent_2 No check_crystals Do crystals form? cool->check_crystals good_solvent Good Solvent System! Proceed to scaled-up protocol. check_crystals->good_solvent Yes bad_solvent_3 Bad Solvent: No crystal formation. check_crystals->bad_solvent_3 No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Add slightly more solvent, reheat until the solution is clear, and then allow it to cool more slowly. Seeding the solution with a small, pure crystal can also help initiate crystallization.

  • Problem: Very low recovery of the product.

    • Cause: Too much solvent was used, or the product is too soluble in the cold solvent.

    • Solution: Evaporate some of the solvent and re-cool. For future attempts, use less solvent. If solubility is the issue, a different solvent system is required.

Guide 2: Purification by Column Chromatography

For removing impurities with different polarities, such as starting materials or certain by-products, silica gel column chromatography is highly effective.

prep_column 1. Prepare Column: Pack silica gel in a non-polar solvent (e.g., Hexane) load_sample 2. Load Sample: Dissolve crude product in minimal dichloromethane and adsorb onto a small amount of silica gel. Load onto the column. prep_column->load_sample elute_nonpolar 3. Elute: Start with a non-polar mobile phase (e.g., 100% Hexane) to elute non-polar impurities. load_sample->elute_nonpolar gradient_elution 4. Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., add Ethyl Acetate) to elute the desired product. elute_nonpolar->gradient_elution collect_fractions 5. Collect Fractions: Collect small fractions and monitor by TLC to identify those containing the pure product. gradient_elution->collect_fractions combine_dry 6. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. collect_fractions->combine_dry

Caption: Standard workflow for purification via silica gel column chromatography.

  • Problem: Poor separation between the product and an impurity.

    • Cause: The mobile phase polarity is not optimal.

    • Solution: Adjust the solvent system. Use a less polar eluent for better separation of closely running spots on a TLC plate. A gradient elution (slowly increasing polarity) often provides better results than an isocratic (constant polarity) one.

  • Problem: The product is not eluting from the column.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration in your hexane/ethyl acetate mixture).

References

preventing byproduct formation in 4'-Chloro-3'-(trifluoromethyl)acetophenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Chloro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges related to byproduct formation in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature.

Section 1: Reduction of the Carbonyl Group

The selective reduction of the ketone in this compound to the corresponding secondary alcohol is a common transformation. However, the presence of a reducible aryl chloride and an electron-withdrawing trifluoromethyl group introduces challenges.

Frequently Asked Questions (FAQs): Carbonyl Reduction

Q1: I'm reducing this compound to the alcohol, but I'm observing a significant amount of a dehalogenated byproduct. How can I prevent this?

A1: This is a classic chemoselectivity problem. The formation of 1-(3-(trifluoromethyl)phenyl)ethan-1-ol arises from the reduction of the aryl-chloride bond. This side reaction is highly dependent on the choice of reducing agent.

  • Mechanistic Insight: Strong hydride reagents or catalytic hydrogenation methods can lead to hydrodehalogenation. For instance, palladium on carbon (Pd/C) with H₂ is well-known for reducing aryl halides. Some evidence suggests that even sodium borohydride (NaBH₄), typically considered mild, can cause dehalogenation through a free radical pathway, especially under certain conditions[1].

  • Solution: To favor reduction of the ketone over the aryl chloride, you must use a milder, more chemoselective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation as it readily reduces aldehydes and ketones but generally leaves aryl halides and esters untouched under standard conditions[2][3][4][5].

    • Recommended Conditions: Perform the reaction using NaBH₄ in an alcoholic solvent like methanol (MeOH) or ethanol (EtOH) at a controlled temperature (e.g., 0 °C to room temperature)[6]. The alcohol serves as the proton source for the resulting alkoxide[2].

Q2: My reduction with NaBH₄ is sluggish and incomplete. Should I heat the reaction or use a stronger reagent like LiAlH₄?

A2: Heating a NaBH₄ reduction can sometimes drive it to completion, but it also increases the risk of side reactions, including potential dehalogenation. Using Lithium aluminum hydride (LiAlH₄) is not recommended as it is a much more powerful reducing agent and will almost certainly reduce the aryl chloride, leading to the byproduct you wish to avoid[4].

  • Troubleshooting Sluggish Reactions:

    • Reagent Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of ketone, in practice, it's common to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion[4].

    • Solvent Purity: Ensure your alcoholic solvent is anhydrous. Water will react with and consume NaBH₄.

    • Reaction Time: Allow the reaction to stir for a sufficient period. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Data Summary: Reducing Agent Selectivity
Reducing AgentTarget Functional GroupCommon Byproducts with this compoundSelectivity
NaBH₄ in MeOH/EtOHKetones, Aldehydes[3][4]Minimal; potential for trace dehalogenationHigh
LiAlH₄ in THF/Et₂OKetones, Aldehydes, Esters, Carboxylic Acids, Aryl Halides[4]Significant DehalogenationLow
H₂ with Pd/C Catalyst Ketones, Alkenes, Alkynes, Aryl HalidesSignificant DehalogenationLow
Protocol: Selective Reduction of this compound
  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol.

Diagram: Reaction Pathways

G cluster_main Starting Material cluster_desired Desired Pathway cluster_undesired Undesired Pathway SM This compound DP 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol SM->DP Selective Reduction (e.g., NaBH4, MeOH) [High Yield] UP 1-(3-(Trifluoromethyl)phenyl)ethan-1-ol (Dehalogenated Byproduct) SM->UP Non-Selective Reduction (e.g., H2/Pd-C, LiAlH4) [Byproduct Formation]

Caption: Desired vs. Undesired Reduction Pathways.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of both the trifluoromethyl and acetyl groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the displacement of the chloride a viable synthetic route.

Frequently Asked Questions (FAQs): SNAr Reactions

Q1: I am attempting an SNAr reaction to displace the chloride with an amine, but my yields are low and I'm getting a complex mixture of byproducts. What is going wrong?

A1: Low yields in SNAr reactions on this substrate can stem from several issues, including side reactions involving the nucleophile or the substrate itself.

  • Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex[7][8][9]. The stability of this complex is key. The trifluoromethyl and acetyl groups provide excellent stabilization, making the reaction feasible[10][11]. However, strong basic conditions can lead to competing reactions.

  • Potential Byproducts & Solutions:

    • Hydrolysis of the Trifluoromethyl Group: The CF₃ group, while generally stable, can undergo hydrolysis to a carboxylic acid group under harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures)[12][13][14]. This creates an undesired carboxylic acid byproduct.

      • Solution: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) or Hünig's base (DIPEA)[7]. These are generally sufficient to neutralize the HCl formed during the reaction without promoting CF₃ hydrolysis.

    • Reaction with the Acetyl Group: Strong nucleophiles/bases can potentially react at the carbonyl carbon or deprotonate the alpha-carbon of the acetyl group, leading to aldol-type condensations or other side reactions.

      • Solution: Use milder reaction conditions. If possible, avoid extremely strong nucleophiles. Ensure the temperature is no higher than necessary to achieve a reasonable reaction rate. Using a polar aprotic solvent like DMF, DMSO, or NMP can facilitate the SNAr reaction at lower temperatures[7].

Q2: My SNAr reaction is not proceeding, even at elevated temperatures. What factors could be inhibiting the reaction?

A2: If the reaction is failing, the issue likely lies with the reaction setup or the nature of the nucleophile.

  • Troubleshooting Failed Reactions:

    • Solvent Choice: SNAr reactions are significantly faster in polar aprotic solvents (DMF, DMSO, NMP) which solvate the cation of the base but not the nucleophile, increasing its reactivity[7]. Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Base Strength: The base must be strong enough to deprotonate the nucleophile (if it's not an anion already) or to act as an effective acid scavenger. For weakly acidic nucleophiles like phenols or some amines, a stronger base like NaH or K₂CO₃ may be necessary[7].

    • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If you are using a very weak nucleophile, the reaction may not proceed.

Diagram: Troubleshooting Workflow for SNAr Reactions

G start SNAr Reaction Issue: Low Yield / No Reaction check_conditions 1. Review Core Conditions start->check_conditions cond_solvent Is the solvent polar aprotic (DMF, DMSO) and anhydrous? check_conditions->cond_solvent No cond_base Is the base appropriate for the nucleophile and substrate? check_conditions->cond_base No cond_temp Is the temperature optimized? (Not too high, not too low) check_conditions->cond_temp No analysis 2. Analyze Byproducts check_conditions->analysis Yes solution_conditions Optimize solvent, base, and temperature. Consider a stronger nucleophile. cond_solvent->solution_conditions cond_base->solution_conditions cond_temp->solution_conditions byprod_hydrolysis Is there evidence of CF3 hydrolysis (e.g., carboxylic acid formation)? analysis->byprod_hydrolysis byprod_other Are there unidentified byproducts from side reactions? byprod_hydrolysis->byprod_other No solution_hydrolysis Switch to a non-hydroxide base (K2CO3, DIPEA). byprod_hydrolysis->solution_hydrolysis Yes solution_other Lower temperature. Use a less basic nucleophile if possible. Protect the ketone group. byprod_other->solution_other Yes

Caption: Troubleshooting Workflow for SNAr Reactions.

References

stability and storage conditions for 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS No. 129825-11-2). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their work. As a key intermediate, its proper handling and storage are paramount to ensuring experimental success and reproducibility.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on the compound's chemical properties and our extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound, a white to off-white crystalline solid, should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be tightly sealed to prevent moisture ingress and exposure to air.[5][6] While room temperature is generally acceptable, some suppliers recommend storing at 2-8°C for enhanced long-term stability.[7] Always refer to the product-specific information on the certificate of analysis or product label.[6]

Q2: How sensitive is this compound to light and should I take special precautions?

Yes, protection from light is recommended. Aromatic halogenated compounds can be susceptible to photodegradation. While specific studies on this molecule are not prevalent, related chloroacetophenones are known to undergo photochemical reactions, which can include dechlorination.[8] To prevent potential degradation and the introduction of impurities into your experiments, it is best practice to store the compound in an opaque or amber-colored vial and to minimize its exposure to direct sunlight or strong laboratory lighting during handling.

Q3: What solvents are recommended for preparing stock solutions?

This compound is generally soluble in a range of common organic solvents. Based on the properties of similar aromatic ketones, solvents such as acetone, ethanol, and other polar organic solvents are suitable choices.[9] It is insoluble in water.[7] For biological applications, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions, which are then diluted into aqueous buffers. Always perform a small-scale solubility test to ensure complete dissolution at your desired concentration.

Q4: I've noticed a slight yellowish tint to the solid material over time. Is it still usable?

A slight discoloration to a pale-yellow hue may not necessarily indicate significant degradation, but it does warrant caution. This could be due to the formation of minor impurities from slow degradation over extended periods or exposure to suboptimal conditions. Before use in a critical experiment, it is advisable to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For non-critical applications, the material may still be suitable, but for sensitive assays or synthesis, using a fresh, pure lot is recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Dissolution in Recommended Solvent - Solution is saturated.- Incorrect solvent choice for the required concentration.- Low-quality or impure solvent.- Gently warm the solution or use sonication to aid dissolution.- Perform a serial dilution to find the solubility limit.- Use a fresh, anhydrous grade of the appropriate solvent.
Unexpected Side Products in a Reaction - Degradation of the starting material.- Reaction with incompatible substances.- Instability under reaction conditions (e.g., strong acids/bases, high heat).- Verify the purity of the this compound before use.- Ensure all reagents and solvents are free from incompatible materials such as strong oxidizing or reducing agents, acids, and acid chlorides.[4][5]- Review the reaction mechanism; the electron-withdrawing trifluoromethyl group strongly activates the carbonyl for nucleophilic attack.[10]
Low or No Reactivity - Inactive starting material due to improper storage.- Formation of a stable hydrate in aqueous media.- Use a fresh batch of the compound.- For reactions in aqueous environments, be aware that trifluoromethyl ketones can form stable hydrates, potentially reducing the concentration of the reactive ketone form.[5][6][11] Consider running the reaction under anhydrous conditions if feasible.
Precipitate Forms in Stock Solution During Storage - Solution was prepared at an elevated temperature and has since cooled.- Solvent evaporation.- Slow degradation to a less soluble impurity.- Gently warm the solution to redissolve the precipitate. If it redissolves, it is likely a solubility issue.- Ensure the vial is tightly capped to prevent solvent loss.- If the precipitate does not redissolve upon warming, it may be a degradant. Analyze the precipitate and supernatant if possible.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in biological or screening assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Tare the Vial: Place the amber vial on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh the desired amount of this compound directly into the tared vial. For 1 mL of a 100 mM solution, you will need 22.26 mg (Molecular Weight: 222.59 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Before each use, allow the solution to thaw completely to room temperature and vortex briefly to ensure homogeneity.

Visualization of Key Concepts

Diagram 1: Decision Workflow for Assessing Compound Stability

This diagram outlines the steps to take when the stability of your compound is .

Stability_Workflow Workflow for Assessing Compound Stability start Observe Unexpected Experimental Result (e.g., low yield, new spot on TLC) check_visual Visually Inspect Compound (Color change, clumping?) start->check_visual check_storage Review Storage Conditions (Temp, light, humidity correct?) check_visual->check_storage run_qc Perform Quality Control Analysis (HPLC, GC, NMR, or MS) check_storage->run_qc decision Purity Meets Specification? run_qc->decision use_compound Proceed with Experiment decision->use_compound Yes re_purify Re-purify Material (e.g., recrystallization, chromatography) decision->re_purify No, and purification is feasible discard Discard and Use Fresh Stock decision->discard No, and purification is not feasible re_purify->run_qc Degradation_Influences cluster_compound This compound cluster_factors Environmental Stressors cluster_products Potential Degradation Products Compound C₉H₆ClF₃O Decomposition Complex Impurities (e.g., Dechlorinated Species, Hydrolysis Products) Moisture Moisture / Humidity Moisture->Decomposition Light Light (UV/Visible) Light->Decomposition Heat Excessive Heat Heat->Decomposition pH Extreme pH pH->Decomposition

References

Technical Support Center: Scale-Up Synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS No. 129825-11-2). As a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials, its efficient and safe synthesis on a larger scale is paramount.[1][2] This guide, compiled from extensive field experience and established literature, addresses the common challenges researchers and process chemists encounter during scale-up.

This document is structured into two main sections:

  • Troubleshooting Guide: A problem-oriented section addressing specific issues like low yield, impurity formation, and purification difficulties.

  • Frequently Asked Questions (FAQs): A broader section covering common queries about reaction routes, safety, and process control.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the synthesis of this compound.

Q1: My Friedel-Crafts acylation reaction is suffering from low yield and incomplete conversion. What's going wrong?

This is a frequent issue when scaling up the Friedel-Crafts acylation of 2-chlorobenzotrifluoride. The causes are often multifaceted, relating to catalyst activity, substrate reactivity, and product complexation.

  • Possible Cause 1: Deactivated Lewis Acid Catalyst

    • Causality: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reactor, solvent, or starting materials will hydrolyze AlCl₃, rendering it inactive and generating HCl gas, which can complicate the reaction.

    • Troubleshooting Protocol:

      • Material Handling: Use a high-purity, anhydrous grade of AlCl₃. Handle it exclusively in a glove box or under a robust nitrogen/argon blanket.

      • Solvent & Reagent Purity: Ensure all solvents (e.g., dichloromethane, 1,2-dichloroethane) and the 2-chlorobenzotrifluoride substrate are rigorously dried before use. Use of molecular sieves or distillation is recommended.

      • Charging Procedure: Charge the AlCl₃ to the reactor first, under a strong inert gas purge. Add the solvent, followed by the slow, subsurface addition of the substrate and then the acetylating agent (acetyl chloride or acetic anhydride).

  • Possible Cause 2: Substrate Deactivation & Reaction Conditions

    • Causality: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution.[3] This makes the reaction inherently more sluggish than acylating a more electron-rich ring like toluene. Insufficient thermal energy or reaction time will lead to incomplete conversion.

    • Solution: A carefully controlled temperature profile is critical. While the initial complex formation is exothermic, the reaction often requires heating to proceed at a reasonable rate.

ParameterRecommended RangeRationale
Reaction Temperature 40 - 60 °CBalances the need for thermal energy to overcome substrate deactivation with minimizing potential side reactions.
Reaction Time 6 - 24 hoursMonitor by GC/HPLC to confirm the disappearance of the starting material. Do not terminate the reaction prematurely.
Lewis Acid Stoichiometry 1.1 - 1.5 equivalentsRequired to overcome product complexation (see below) and drive the reaction to completion.
  • Possible Cause 3: Product-Catalyst Complexation

    • Causality: The ketone product is a Lewis base and forms a stable, often irreversible complex with the AlCl₃ catalyst.[4][5] This sequestration means that AlCl₃ is not truly a catalyst in this reaction but a stoichiometric promoter. Using less than one equivalent will guarantee incomplete conversion.

    • Solution: Always use a stoichiometric excess of AlCl₃ (at least 1.1 equivalents). The workup procedure must be designed to effectively break this complex.

      • Cool the reaction mixture to 0-5 °C.

      • Prepare a separate vessel with crushed ice and water (or dilute HCl).

      • Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This quench is highly exothermic and will release HCl gas. Ensure adequate cooling and ventilation.

      • After the quench, separate the organic layer. The product will now be in the organic phase.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactor 1. Prepare Dry Reactor (Inert Atmosphere) prep_alcl3 2. Charge Anhydrous AlCl3 prep_reactor->prep_alcl3 prep_solvent 3. Add Anhydrous Solvent prep_alcl3->prep_solvent add_reagents 4. Add Substrate & Acetyl Chloride (0-10°C) prep_solvent->add_reagents heat_react 5. Heat to 40-60°C (Monitor by GC/HPLC) add_reagents->heat_react cool 6. Cool to 0-5°C heat_react->cool quench 7. Quench into Ice/HCl cool->quench separate 8. Separate Layers quench->separate purify 9. Purify (Distillation/Crystallization) separate->purify

Caption: Friedel-Crafts Acylation Process Workflow.

Q2: I'm performing a Grignard-based synthesis and my final product is contaminated with a tertiary alcohol and other byproducts. How can I improve selectivity?

Grignard reactions are powerful but notoriously sensitive.[6] Achieving high selectivity on a large scale requires strict control over conditions and reagent choice.

  • Possible Cause 1: Grignard Reagent Reacting Twice (Tertiary Alcohol Formation)

    • Causality: The initial ketone product is also an electrophile. If a highly reactive acetylating agent like acetyl chloride is used, or if the Grignard reagent is present in localized high concentrations, it can attack the newly formed ketone, leading to a tertiary alcohol byproduct after workup.

    • Solution 1: Use a Milder Acetylating Agent. Acetic anhydride is a less aggressive acetylating agent than acetyl chloride. Studies have shown that it can lead to higher yields and selectivity for the desired ketone, even at higher temperatures, and may not require a copper catalyst.[7]

    • Solution 2: Employ Inverse Addition. Instead of adding the acetylating agent to the Grignard reagent, add the Grignard reagent slowly to a solution of the acetylating agent at low temperature (-10 to 0 °C). This ensures the Grignard reagent is always the limiting species in the reaction flask, minimizing its chance to react with the product.

ParameterAcetyl Chloride RouteAcetic Anhydride Route
Reactivity HighModerate
Typical Temp. -10 to 0 °C0 to 25 °C
Catalyst Often requires Cu(I) salts for high selectivity[7]Can often be run without a catalyst[7]
Primary Byproduct Tertiary AlcoholUnreacted Starting Material (if conditions are too mild)
  • Possible Cause 2: Poor Grignard Reagent Quality

    • Causality: The formation of the Grignard reagent itself can be challenging. Side reactions like Wurtz coupling can occur, and incomplete formation leaves unreacted magnesium and aryl halide.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents (typically THF) must be anhydrous. The reaction must be conducted under a strict inert atmosphere.[6]

      • Initiation: Use a few crystals of iodine or a small amount of 1,2-dibromoethane to activate the magnesium turnings. A noticeable exotherm and bubbling indicate successful initiation.

      • Titration: Before use in the main reaction, the concentration of the prepared Grignard reagent should be determined by titration (e.g., with a solution of I₂ or a known acid) to ensure accurate stoichiometry in the subsequent acylation step.

Q3: My product yield is high, but I'm struggling to achieve >98% purity due to persistent impurities. What purification strategies do you recommend?

Purification is a critical step, as this compound is often used as an intermediate where high purity is required.

  • Problem: Emulsions during Aqueous Workup

    • Causality: Magnesium salts (from Grignard quench) or aluminum salts (from Friedel-Crafts quench) can act as surfactants, causing persistent emulsions during the aqueous wash steps.

    • Solution:

      • Add saturated sodium chloride solution (brine) to the aqueous layer to increase its ionic strength, which helps break emulsions.

      • If the emulsion persists, perform a slow filtration through a pad of a filter aid like Celite®.

      • Consider using a solvent with lower water miscibility, such as toluene, for extraction instead of ethyl acetate.

  • Problem: Removing Close-Boiling Impurities

    • Causality: Isomeric byproducts or unreacted starting materials can have boiling points very close to the product, making simple distillation ineffective.

    • Solution: A Multi-Step Purification Protocol

      • Fractional Vacuum Distillation: First, perform a careful fractional distillation under reduced pressure to remove the bulk of lower and higher boiling impurities. Use a column with sufficient theoretical plates (e.g., a Vigreux or packed column).

      • Recrystallization: Distillation is often insufficient to achieve >99% purity. Recrystallization is the definitive final step. The solid nature of the product (M.P. 60-64 °C) makes this highly effective.[1]

        • Solvent Screening: Test solvent systems like heptane, cyclohexane, or a toluene/heptane mixture.

        • Procedure: Dissolve the distilled product in a minimal amount of the chosen hot solvent (or solvent mixture). Allow it to cool slowly and undisturbed to form well-defined crystals. Cool further in an ice bath before filtering and washing the crystals with a small amount of cold solvent.

action_node action_node result_node result_node start Crude Product Purity < 98%? is_emulsion Emulsion in Workup? start->is_emulsion add_brine Add Brine / Filter through Celite is_emulsion->add_brine Yes distill Fractional Vacuum Distillation is_emulsion->distill No is_distill_ok Purity > 98% after Distillation? recrystallize Recrystallize from Heptane/Toluene is_distill_ok->recrystallize No final_product Final Product (>98% Purity) is_distill_ok->final_product Yes add_brine->distill distill->is_distill_ok recrystallize->final_product

Caption: Decision Tree for Product Purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of during scale-up?

The synthesis of this compound involves several significant hazards. A thorough risk assessment is mandatory before any scale-up operation.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Inhalation of dust can cause severe respiratory irritation.[8]

    • Grignard Reagents: Highly flammable and react violently with water and other protic sources. The THF solvent is also highly flammable.

    • Acetyl Chloride: Flammable, corrosive, and a lachrymator. Reacts with moisture to form HCl and acetic acid.

  • Product Hazards: The final product is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]

  • Process Hazards:

    • Exotherms: Both Friedel-Crafts and Grignard reactions are highly exothermic. Uncontrolled addition of reagents can lead to a thermal runaway. Ensure the reactor's cooling capacity is sufficient for the batch size and maintain strict control over addition rates.

    • Pressure Buildup: Quenching procedures, especially for the Friedel-Crafts reaction, generate large volumes of HCl gas. The reactor must be properly vented to a scrubber system.

Q2: Which synthetic route, Friedel-Crafts or Grignard, is better for industrial production?

Both routes are industrially viable, and the choice often depends on raw material availability, cost, and existing plant infrastructure.

  • Friedel-Crafts Acylation:

    • Pros: Often uses cheaper, more readily available starting materials (e.g., 2-chlorobenzotrifluoride). The reaction is generally robust.

    • Cons: Generates a large amount of acidic aluminum waste, which presents a significant environmental and disposal challenge. Requires stoichiometric amounts of the Lewis acid.

  • Grignard Reaction:

    • Pros: Can be very high-yielding and selective under optimized conditions.[7] Avoids large volumes of Lewis acid waste.

    • Cons: The starting aryl halide may be more expensive. The process is extremely sensitive to moisture, which can be challenging to manage in large-scale reactors. The safety risks associated with handling large quantities of Grignard reagents are significant.

Q3: How can I effectively monitor the reaction to determine its endpoint?

Relying on time alone is insufficient for scale-up. Active monitoring is crucial for consistency and safety.

  • Primary Method (Quantitative): Gas Chromatography (GC) with a flame ionization detector (FID) is the preferred method.

    • Take aliquots from the reaction mixture at regular intervals.

    • Quench the aliquot immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water/dilute acid to neutralize reactive species.

    • Analyze the organic layer to track the disappearance of the starting material and the appearance of the product peak. An internal standard can be used for precise quantification.

  • Secondary Method (Qualitative): Thin-Layer Chromatography (TLC) can be used for a rapid, qualitative check of reaction progress, but it is not a substitute for GC/HPLC for determining the final endpoint.[12]

References

analytical methods for monitoring 4'-Chloro-3'-(trifluoromethyl)acetophenone reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 4'-Chloro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical synthesis. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate real-time analysis of its formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety.

This resource provides detailed protocols and troubleshooting guides for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For a reaction involving this compound, a reversed-phase HPLC method is typically the most effective approach.

Experimental Protocol: Reversed-Phase HPLC
  • Column Selection: A C18 column is the standard choice for separating non-polar to moderately polar compounds like substituted acetophenones.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of trifluoroacetic acid (0.1%) to the aqueous phase can improve peak shape for acidic or basic compounds.[2]

  • Detection: UV detection at 254 nm is generally effective for aromatic ketones.[2]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition to ensure compatibility and prevent peak distortion.

Troubleshooting Guide & FAQs: HPLC Analysis

Question: My peaks are broad and tailing. What could be the cause and how do I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach is best for troubleshooting.

  • Secondary Interactions: The trifluoromethyl group and chlorine atom on your molecule can interact with residual silanol groups on the silica-based column packing. This is a frequent cause of tailing for halogenated compounds.

    • Solution: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these interactions. Using a column with end-capping or a specialized phase designed to reduce silanol activity can also be beneficial.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample further and reinject.

  • Inadequate Buffer: If your mobile phase is buffered, ensure the concentration is sufficient (typically 10-50 mM) and the pH is within the buffer's effective range (+/- 1 pH unit from its pKa).

  • Column Void: A void at the head of the column can cause peak splitting or broadening.

    • Solution: This usually indicates the end of the column's life. Replacing the column is the most reliable solution.[3]

Question: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

Answer:

Ghost peaks are spurious peaks that can appear in a chromatogram and are often a result of carryover from previous injections or contamination.

  • Carryover: Strongly retained compounds from a previous run can elute in a subsequent analysis, especially during a gradient.

    • Solution: Implement a column wash step with a strong solvent (like 100% acetonitrile or methanol) at the end of each run to remove any retained impurities. A "ghost trap" or guard column can also help by trapping highly absorptive compounds before they reach the analytical column.[4]

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as peaks.

    • Solution: Always use high-purity, HPLC-grade solvents and reagents. Filter your mobile phases before use and prepare them fresh daily to prevent microbial growth.

Question: My retention times are shifting between runs. How can I improve reproducibility?

Answer:

Consistent retention times are critical for reliable quantification. Drifting retention times often point to issues with the mobile phase or the pumping system.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common culprit.

    • Solution: Ensure accurate and precise measurement of all mobile phase components. If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.[4]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column and, if possible, the mobile phase.[4][5]

  • Pump Issues: Leaks or worn pump seals can lead to inconsistent flow rates.

    • Solution: Regularly inspect the pump for leaks, salt buildup, and unusual noises. Perform routine maintenance, including changing pump seals as needed.[4]

Data Summary: HPLC Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Workflow Diagram: HPLC Troubleshooting

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 2: Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), is an excellent analytical tool. It provides high separation efficiency and definitive peak identification.

Experimental Protocol: GC-MS
  • Column Selection: A mid-polarity column, such as one with a trifluoropropyl stationary phase, can provide good selectivity for halogenated and aromatic compounds.[6]

  • Inlet Temperature: Typically set around 250 °C to ensure rapid vaporization of the sample.

  • Oven Program: A temperature gradient is usually employed, starting at a lower temperature to separate volatile components and ramping up to elute the target analyte and any higher-boiling impurities.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detection: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification.

Troubleshooting Guide & FAQs: GC Analysis

Question: I'm observing peak tailing in my GC chromatogram. What are the likely causes?

Answer:

Similar to HPLC, peak tailing in GC can degrade resolution and accuracy. The causes, however, are specific to the GC system.

  • Active Sites: The injection port liner or the column itself can have active sites (e.g., exposed silanols) that interact with polar or halogenated analytes.

    • Solution: Use a deactivated liner and a column designed for inertness. Regular replacement of the liner and septum is crucial.[7]

  • Column Overloading: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or decrease the injection volume.[8]

  • Improper Sample Vaporization: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, leading to band broadening.

    • Solution: Ensure the inlet temperature is appropriate for your analyte's boiling point and the solvent used.

Question: My results are not reproducible. What should I check?

Answer:

Reproducibility issues in GC often stem from the injection process or carrier gas flow.

  • Inconsistent Injection: Manual injections can vary in speed and volume.

    • Solution: An autosampler provides the best reproducibility. If injecting manually, aim for a consistent and rapid injection technique.

  • Leaky System: Leaks in the system, particularly at the septum or column fittings, can cause fluctuations in carrier gas flow.

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum frequently and ensure all fittings are properly tightened.[7]

  • Inconsistent Carrier Gas Flow: A faulty gas regulator or contaminated gas lines can lead to pressure and flow variations.

    • Solution: Ensure your gas supply is stable and of high purity. Check regulators for proper function.

Question: Why might I be seeing split peaks?

Answer:

Split peaks are typically an indication of a problem at the point of sample introduction.

  • Poor Injection Technique: A slow injection can cause the sample to spread out in the liner before reaching the column.

    • Solution: Use an autosampler for fast and repeatable injections.

  • Incompatible Solvent: If the sample solvent has a significantly different polarity than the stationary phase, phase separation can occur in the liner, leading to peak splitting.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.

  • Backflash: If the injection volume is too large for the liner volume at the given temperature and pressure, the vaporized sample can expand out of the liner into cooler regions of the inlet, causing condensation and peak splitting.

    • Solution: Reduce the injection volume or use a liner with a larger internal volume.[9]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information and can be inherently quantitative without the need for calibration curves.[10][11] Both ¹H and ¹⁹F NMR can be utilized effectively for this compound.

Experimental Protocol: Quantitative NMR (qNMR)
  • Sample Preparation: A known amount of an internal standard is added to a measured aliquot of the reaction mixture. The sample is then dissolved in a deuterated solvent.

  • Internal Standard: The internal standard should be chemically inert, have a simple spectrum with peaks that do not overlap with the analyte signals, and have a known purity.

  • Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used.[11]

  • Data Processing: After Fourier transformation, the spectra are phased and baseline corrected. The integrals of the analyte and internal standard peaks are then used to calculate the concentration.

Troubleshooting Guide & FAQs: NMR Analysis

Question: My quantitative NMR results are inconsistent. What are the critical parameters to check?

Answer:

Accurate qNMR relies on proper experimental setup and data processing.

  • Insufficient Relaxation Delay (d1): This is the most common error in qNMR. If the delay is too short, signals with longer T1 relaxation times will not fully relax between pulses, leading to attenuated signal intensity and an underestimation of the concentration.

    • Solution: Ensure the relaxation delay (d1) plus the acquisition time (aq) is at least 5 times the longest T1 of any peak you are integrating.[11]

  • Poor Signal-to-Noise (S/N): Low S/N can lead to integration errors.

    • Solution: Increase the number of scans to achieve a S/N of at least 250:1 for integration errors of less than 1%.[12]

  • Integration Errors: Incorrectly set integral regions can lead to inaccurate results.

    • Solution: Ensure the integration region covers the entire peak, including the wings. Start and end the integration in a flat, signal-free region of the baseline.

Question: The peaks in my NMR spectrum are broad. What could be the cause?

Answer:

Broad peaks can obscure information and make quantification difficult.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause peak broadening.

    • Solution: Carefully shim the spectrometer for each sample to optimize field homogeneity.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[6]

    • Solution: Ensure all glassware is scrupulously clean. If the reaction involves metal catalysts, consider filtering the sample through a small plug of silica or celite.

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines.[6]

    • Solution: Try using a different deuterated solvent or gently warming the sample to ensure complete dissolution.

Key NMR Signals for Monitoring
NucleusAnalyteTypical Chemical Shift (ppm)MultiplicityAssignment
¹H This compound~2.6SingletAcetyl protons (-COCH₃)
¹H This compound~7.5 - 8.2MultipletAromatic protons
¹⁹F This compound~ -63SingletTrifluoromethyl group (-CF₃)

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with in-situ probes, is an excellent technique for real-time qualitative and semi-quantitative reaction monitoring.[13][14][15] It tracks the change in concentration of functional groups over time.

Experimental Protocol: In-Situ FTIR
  • Probe Selection: An Attenuated Total Reflectance (ATR) probe is immersed directly into the reaction vessel.

  • Data Acquisition: Spectra are collected at regular intervals throughout the reaction.

  • Analysis: The disappearance of the reactant's characteristic peaks and the appearance of the product's peaks are monitored. For this compound synthesis, the key is to monitor the carbonyl (C=O) stretch.

Troubleshooting Guide & FAQs: FTIR Analysis

Question: How can I use FTIR to monitor the formation of this compound?

Answer:

The key is to focus on the carbonyl (C=O) stretching vibration.

  • Reactant vs. Product: The starting material (e.g., an acid chloride or ester) will have a C=O stretch at a different frequency than the product ketone. Aromatic ketones, like your product, typically show a strong C=O absorption around 1685-1690 cm⁻¹.[16][17] The corresponding reactant will have its C=O band at a different position (e.g., acid chlorides ~1800 cm⁻¹, esters ~1735 cm⁻¹).

  • Monitoring Progress: By plotting the absorbance of the product's carbonyl peak over time, you can generate a reaction profile. This allows you to identify the reaction endpoint and study its kinetics.[14]

Question: The baseline of my IR spectrum is drifting. What can I do?

Answer:

Baseline drift can be caused by changes in the reaction medium or instrumental factors.

  • Temperature Changes: Significant temperature fluctuations in the reaction mixture can affect the refractive index of the solvent and cause baseline shifts.

    • Solution: Ensure the reaction temperature is well-controlled.

  • Changes in Physical Properties: The formation of precipitates or gas bubbles can scatter the IR beam and affect the baseline.

    • Solution: Ensure the reaction mixture remains homogeneous. Proper stirring is essential.

  • Probe Fouling: The ATR crystal can become coated with reactants or products, affecting the signal.

    • Solution: Ensure the probe is clean before starting the experiment. If fouling occurs during the reaction, it may be necessary to stop, clean the probe, and restart.

Characteristic IR Frequencies
Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Aromatic Ketone (Product)C=O Stretch1685 - 1690[16][17]
C-Cl StretchStretch~750
C-F StretchStretch1100 - 1300

Logical Diagram: Method Selection

MethodSelection Start Need to Monitor Reaction? Quant Quantitative Analysis Required? Start->Quant HPLC HPLC (High Resolution, Quantitative) Quant->HPLC Yes GC GC (For Volatile Analytes, Quantitative) Quant->GC Yes qNMR qNMR (Absolute Quantification, Structural Info) Quant->qNMR Yes FTIR In-Situ FTIR (Real-time, Functional Group Tracking) Quant->FTIR No (Semi-Quantitative) Struct Structural Confirmation Needed? MS_Coupling Couple to Mass Spec (MS) Struct->MS_Coupling Yes (from GC/LC) RealTime Real-Time Monitoring Needed? HPLC->Struct HPLC->RealTime GC->Struct GC->RealTime qNMR->Struct Yes qNMR->RealTime Yes (Flow-NMR) FTIR->Struct No (Functional Groups Only) FTIR->RealTime Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Validation & Comparative

13C NMR Analysis of 4'-Chloro-3'-(trifluoromethyl)acetophenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical research and synthetic chemistry, the precise structural verification of molecules is a non-negotiable cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of organic compounds. This guide offers an in-depth examination of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key building block in drug development, utilizing 13C NMR spectroscopy. We will delve into the optimized experimental protocols, detailed spectral interpretation, and a comparative analysis with alternative analytical methods, providing a comprehensive resource for scientists and researchers.

The Chemical Significance of this compound

This compound is a substituted aromatic ketone with the molecular formula C9H6ClF3O.[1][2][3][4] Its structure features a phenyl ring substituted with a chlorine atom at the 4'-position and a trifluoromethyl group at the 3'-position, relative to the acetophenone moiety.[1][2] These electron-withdrawing groups significantly modulate the electronic environment of the aromatic ring, making it a valuable precursor in the synthesis of diverse pharmacologically active molecules. The precise characterization of this compound is therefore critical for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful technique that measures the magnetic properties of the 13C isotope. Although the natural abundance of 13C is low (about 1.1%), modern NMR spectrometers can readily acquire high-quality spectra.[5][6][7] The chemical shift of each carbon atom in the spectrum provides a sensitive probe of its local electronic environment, influenced by factors such as hybridization, electronegativity of adjacent atoms, and steric effects.[5][8] This results in a unique "fingerprint" of the molecule's carbon skeleton.

A Validated Protocol for High-Fidelity 13C NMR Data Acquisition

Achieving accurate and reproducible 13C NMR data hinges on a meticulously executed experimental protocol. The following steps provide a robust framework for the analysis of this compound.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Solvent Choice: Deuterated chloroform (CDCl3) is the solvent of choice for this compound due to its excellent solubilizing properties for a wide array of organic molecules and its convenient deuterium lock signal. The residual solvent signal also serves as a secondary chemical shift reference (δ ≈ 77 ppm).[9]

  • Analyte Concentration: A concentration of approximately 10-30 mg of the compound in 0.6-0.7 mL of CDCl3 is optimal for achieving a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: While the solvent peak can be used for referencing, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0 ppm) is recommended for the highest accuracy.[5]

2. NMR Spectrometer Parameters: Optimizing for Clarity and Accuracy

The following parameters are recommended for a standard 400-600 MHz NMR instrument. Note that some parameters may need to be adjusted based on the specific instrument and sample concentration.[10][11]

ParameterRecommended ValueRationale
Pulse Program zgpg30A standard 30-degree pulse with proton decoupling simplifies the spectrum to single lines for each carbon and provides signal enhancement through the Nuclear Overhauser Effect (NOE).[10]
Acquisition Time (AQ) ~1.0-2.0 sA sufficient acquisition time ensures good digital resolution of the peaks.[10]
Relaxation Delay (D1) ~2.0-5.0 sA longer delay allows for more complete relaxation of all carbon nuclei, which is crucial for accurate signal intensity, especially for quaternary carbons.[10]
Number of Scans (NS) 1024 or higherDue to the low natural abundance of 13C, a significant number of scans are required to achieve a high signal-to-noise ratio.[5][6]
Spectral Width 0-220 ppmThis range comfortably covers the expected chemical shifts for all carbons in the molecule, from the aliphatic methyl group to the carbonyl carbon.[5][7]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 20-50 mg of This compound prep2 Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS (optional) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into magnet acq2 Lock, tune, and shim acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier Transform proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference to TMS or solvent proc3->proc4 analytical_decision cluster_primary Primary Structure Confirmation cluster_secondary Further Characterization start Structural Analysis of This compound nmr_1h 1H NMR start->nmr_1h Proton Framework nmr_13c 13C NMR start->nmr_13c Carbon Skeleton ms Mass Spectrometry start->ms Molecular Weight/ Formula ir IR Spectroscopy start->ir Functional Groups purity Purity Analysis (GC/HPLC) nmr_13c->purity Confirmed Identity absolute_structure Absolute Structure (X-ray Crystallography) nmr_13c->absolute_structure If Crystalline

References

A Comparative Guide to the Mass Spectrometry of 4'-Chloro-3'-(trifluoromethyl)acetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for providing detailed molecular weight and fragmentation information. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a compound of interest in medicinal chemistry and organic synthesis. Due to the absence of a publicly available mass spectrum for this specific molecule, this guide will leverage a comparative approach, contrasting its predicted fragmentation with the experimentally determined mass spectra of key structural analogs. This methodology not only allows for a robust theoretical understanding but also provides a framework for the analysis of similarly substituted aromatic ketones.

Predicted Mass Spectrum of this compound

The structure of this compound, with a molecular formula of C₉H₆ClF₃O and a molecular weight of approximately 222.59 g/mol , suggests a complex and informative fragmentation pattern under electron ionization.[1][2][3] The presence of a chlorine atom, a trifluoromethyl group, and an acetyl group on the benzene ring provides multiple potential cleavage sites.

The predicted mass spectrum is expected to be characterized by a discernible molecular ion peak ([M]⁺˙) at m/z 222, with an isotopic peak at m/z 224 ([M+2]⁺˙) approximately one-third the intensity of the molecular ion peak, characteristic of the ³⁷Cl isotope. The primary fragmentation pathways are anticipated to be driven by the stability of the resulting carbocations.

Comparative Analysis with Structural Analogs

To substantiate the predicted fragmentation, we will compare it with the known mass spectra of four key analogs: 4'-Chloroacetophenone, 3'-Chloroacetophenone, 4'-(Trifluoromethyl)acetophenone, and 3'-(Trifluoromethyl)acetophenone.

Table 1: Key Mass Spectral Data of Acetophenone Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₉H₆ClF₃O222.59Predicted: 222/224, 207/209, 189, 178/180, 143, 115, 43
4'-Chloroacetophenone C₈H₇ClO154.59154/156, 139/141, 111/113, 75, 43
3'-Chloroacetophenone C₈H₇ClO154.59154/156, 139/141, 111/113, 75, 43
4'-(Trifluoromethyl)acetophenone C₉H₇F₃O188.15188, 173, 145, 115, 95, 43
3'-(Trifluoromethyl)acetophenone C₉H₇F₃O188.15188, 173, 145, 115, 95, 43
The Influence of the Acetyl Group: α-Cleavage

A ubiquitous fragmentation pathway for acetophenones is the α-cleavage, resulting in the loss of the methyl group (•CH₃) to form a stable acylium ion.[4][5] This is consistently observed across all our comparator compounds and is predicted for our target molecule.

  • Prediction for this compound: Loss of a methyl radical from the molecular ion (m/z 222/224) will likely generate a prominent acylium ion at m/z 207/209 .

  • Experimental Evidence:

    • 4'-Chloroacetophenone and 3'-Chloroacetophenone both show a base peak at m/z 139/141, corresponding to the loss of a methyl group from the molecular ion at m/z 154/156.

    • 4'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethyl)acetophenone exhibit a strong peak at m/z 173, resulting from the loss of a methyl group from the molecular ion at m/z 188.[3][6]

Another characteristic fragmentation of the acetyl group is the formation of the acetyl cation (CH₃CO⁺) at m/z 43 . This peak is present in the spectra of all the comparator compounds and is confidently predicted for the target molecule.

The Role of the Chloro and Trifluoromethyl Substituents

The fragmentation of the aromatic ring is heavily influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups.

  • Loss of CO: Following the initial α-cleavage, the resulting acylium ion can lose a neutral carbon monoxide (CO) molecule.

    • Prediction for this compound: The ion at m/z 207/209 is expected to lose CO to form a substituted phenyl cation at m/z 179/181 .

    • Experimental Evidence:

      • The chloroacetophenones show a significant peak at m/z 111/113, corresponding to the loss of CO from the m/z 139/141 ion.

      • The trifluoromethylacetophenones display a prominent peak at m/z 145, arising from the loss of CO from the m/z 173 ion.[3][6]

  • Cleavage of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the trifluoromethyl group is a potential cleavage site.

    • Prediction for this compound: Loss of a trifluoromethyl radical (•CF₃) from the molecular ion could lead to a fragment at m/z 153/155 . Alternatively, cleavage of the C-Cl bond could result in an ion at m/z 187 .

Proposed Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound.

G M+ (m/z 222/224) M+ (m/z 222/224) m/z 207/209 m/z 207/209 M+ (m/z 222/224)->m/z 207/209 - •CH3 m/z 43 m/z 43 M+ (m/z 222/224)->m/z 43 Rearrangement m/z 179/181 m/z 179/181 m/z 207/209->m/z 179/181 - CO

Caption: Predicted primary fragmentation of this compound.

Experimental Protocol for Mass Spectrometric Analysis

To obtain an experimental mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of analyte.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Data Analysis
  • Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum associated with this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the experimental spectrum with the predicted fragmentation pathways and the spectra of the analog compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve in Solvent Dissolve in Solvent Dilute to 10 µg/mL Dilute to 10 µg/mL Dissolve in Solvent->Dilute to 10 µg/mL Inject Sample Inject Sample Dilute to 10 µg/mL->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization (70 eV) EI Ionization (70 eV) GC Separation->EI Ionization (70 eV) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) EI Ionization (70 eV)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection TIC Peak Identification TIC Peak Identification Detection->TIC Peak Identification Mass Spectrum Extraction Mass Spectrum Extraction TIC Peak Identification->Mass Spectrum Extraction Fragmentation Analysis Fragmentation Analysis Mass Spectrum Extraction->Fragmentation Analysis Comparison with Analogs Comparison with Analogs Fragmentation Analysis->Comparison with Analogs

References

A Comparative Analysis of Carbonyl Reactivity: 4'-Chloro-3'-(trifluoromethyl)acetophenone vs. Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, substituted acetophenones are invaluable intermediates.[1][2] Their utility is largely dictated by the reactivity of the carbonyl group, which is finely tuned by the electronic properties of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 4'-Chloro-3'-(trifluoromethyl)acetophenone , a ketone bearing two distinct electron-withdrawing groups, against a series of structurally analogous compounds: the parent Acetophenone , 4'-Chloroacetophenone , and 3'-(Trifluoromethyl)acetophenone .

Understanding the subtle yet significant differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic pathways. This analysis leverages fundamental principles of physical organic chemistry, supported by experimental observations, to provide a clear framework for researchers, scientists, and drug development professionals.

Theoretical Framework: The Dominance of Electronic Effects

The reactivity of a ketone in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge (δ+) due to the polarization of the C=O bond, making it a target for nucleophiles.[3] Substituents on the phenyl ring can either intensify or diminish this positive charge through a combination of inductive and resonance effects, thereby modulating the ketone's reactivity.

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds. Electronegative atoms or groups, such as chlorine and the trifluoromethyl moiety, pull electron density away from the ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the carbon's partial positive charge, enhancing its electrophilicity and making the ketone more reactive towards nucleophiles.[4]

  • Resonance (Mesomeric) Effect (+M/-M): This effect involves the delocalization of π-electrons across the conjugated system. While the acetyl group itself is electron-withdrawing (-M effect), deactivating the ring towards electrophilic substitution, certain ring substituents can donate (+M) or withdraw (-M) electron density via resonance. For instance, a chlorine atom has a weak +M effect (electron donation from its lone pairs) that opposes its stronger -I effect. The trifluoromethyl group, however, lacks lone pairs for donation and acts almost exclusively as a powerful electron-withdrawing group through induction.[5]

The interplay of these effects determines the overall electron density at the carbonyl center. For the compounds in this guide, all substituents are net electron-withdrawing, leading to an anticipated increase in reactivity compared to the unsubstituted acetophenone.

G cluster_effects Electronic Effects on Carbonyl Carbon cluster_ketone Substituted Acetophenone Inductive_Effect -I Effect (Electron Withdrawal) Substituents Substituents (-Cl, -CF3) Inductive_Effect->Substituents Resonance_Effect +/- M Effect (Electron Delocalization) Resonance_Effect->Substituents Aromatic_Ring Aromatic Ring Carbonyl_Group C=O Group (Electrophilic Center) Aromatic_Ring->Carbonyl_Group Modulates Reactivity Reactivity to Nucleophiles Carbonyl_Group->Reactivity Determines Substituents->Aromatic_Ring Influence via

Caption: Logical flow of substituent effects on ketone reactivity.

Comparative Reactivity Analysis

Based on the electronic properties of the substituents, we can establish a predicted hierarchy of reactivity for nucleophilic addition.

CompoundSubstituent(s)Primary Electronic Effect(s) on CarbonylPredicted Relative Reactivity
Acetophenone-HBaseline; phenyl group conjugation1 (Least Reactive)
4'-Chloroacetophenone4'-ClStrong -I, Weak +M2
3'-(Trifluoromethyl)acetophenone3'-CF3Very Strong -I3
This compound 4'-Cl, 3'-CF3 Additive Very Strong -I 4 (Most Reactive)
  • Acetophenone: This serves as our baseline. The carbonyl group is conjugated with the benzene ring, which delocalizes electron density, making it inherently stable.

  • 4'-Chloroacetophenone: The chlorine atom is deactivating overall. Its strong inductive (-I) effect withdraws electron density, increasing the electrophilicity of the carbonyl carbon. This effect outweighs its weak, opposing resonance (+M) donation, rendering this ketone more reactive than acetophenone.[6]

  • 3'-(Trifluoromethyl)acetophenone: The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] Positioned at the meta-position, its influence on the carbonyl is almost purely inductive. This potent -I effect substantially depletes electron density from the carbonyl carbon, making 3'-(trifluoromethyl)acetophenone significantly more reactive than 4'-chloroacetophenone.

  • This compound: This molecule experiences the synergistic electron-withdrawing effects of both the chloro and trifluoromethyl groups. The combined inductive pull makes the carbonyl carbon exceptionally electron-poor and therefore highly susceptible to nucleophilic attack. This additive effect places it at the top of the reactivity scale among the compared ketones. The enhanced reactivity is a key feature exploited in its use as a synthetic intermediate.[7][8]

G cluster_reactivity Predicted Reactivity Towards Nucleophiles A Acetophenone B 4'-Chloro- acetophenone A->B  Increasing Reactivity C 3'-(Trifluoromethyl)- acetophenone B->C  Increasing Reactivity D 4'-Chloro-3'-(trifluoromethyl)- acetophenone C->D  Increasing Reactivity

Caption: Predicted order of reactivity for the subject ketones.

Experimental Support and Methodologies

The theoretical reactivity order is well-supported by a wealth of experimental data from related systems. Key reaction classes that highlight these differences include enolization, reduction, and reactions whose kinetics can be described by the Hammett equation.

Enolization Kinetics

The rate of enolization, which involves the removal of an α-proton, is a direct measure of α-proton acidity. Electron-withdrawing groups on the phenyl ring stabilize the resulting enolate anion through induction, thereby increasing the acidity of the α-protons and accelerating the rate of enolization.

Kinetic studies on the enolization of p-bromoacetophenone showed it to be faster than that of acetophenone, confirming that electron-withdrawing halogens enhance the acidity of α-protons.[9][10][11] By extension, the much stronger and combined inductive effects in this compound would lead to a significantly faster enolization rate compared to the other ketones in this guide.

Protocol: Comparative Enolization Rate via Iodination

This protocol provides a self-validating system to compare enolization rates. The rate-determining step in the acid-catalyzed halogenation of ketones is the formation of the enol. Therefore, the rate of iodine consumption is independent of the iodine concentration (zero-order) and directly proportional to the ketone concentration and the catalyst, allowing for a direct comparison of enolization rates.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare separate solutions of: 1. Ketone A in Solvent 2. Ketone B in Solvent 3. Iodine in Solvent with Acid Catalyst B Equilibrate solutions to a constant temperature (e.g., 25°C) A->B C Initiate reaction by mixing Ketone solution with Iodine solution B->C D Withdraw aliquots at regular time intervals (t=0, 2, 5, 10 min) C->D E Quench aliquot in ice-cold sodium thiosulfate solution D->E F Titrate remaining iodine in each quenched sample with standard sodium thiosulfate E->F G Plot [Iodine] vs. Time for each ketone F->G H Determine the zero-order rate constant (k) from the slope of the linear plot G->H

Caption: Experimental workflow for comparing ketone enolization rates.

Methodology:

  • Preparation: Prepare 0.1 M solutions of each ketone (Acetophenone, 4'-Chloroacetophenone, etc.) in a suitable solvent like 50:50 ethanol/water. Prepare a 0.02 M iodine solution in the same solvent containing an acid catalyst (e.g., 0.1 M HCl).

  • Reaction: In a temperature-controlled bath, mix equal volumes of a ketone solution and the iodine solution. Start a timer immediately.

  • Sampling & Analysis: At predetermined intervals, withdraw a precise aliquot (e.g., 5.0 mL) and quench it in a flask containing an excess of ice-cold sodium thiosulfate solution. Titrate the unreacted thiosulfate with a standardized iodine solution (or vice-versa) to determine the concentration of iodine consumed at each time point.

  • Causality & Validation: A linear plot of iodine concentration versus time confirms zero-order kinetics with respect to iodine. The slope of this line is the rate of enolization. A steeper slope indicates a faster rate. This method directly links the electronic nature of the substituent to the rate of α-proton abstraction.

Nucleophilic Addition and Hammett Correlations

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the influence of meta- and para-substituents on reaction rates.[12] Here, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant.

  • A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. This occurs when negative charge builds up in the transition state, as in nucleophilic addition to a carbonyl.

  • A negative ρ value indicates the reaction is favored by electron-donating groups.

Studies on the reduction of substituted acetophenones by enzymes and chemical reagents consistently show positive ρ values, confirming that electron-withdrawing substituents enhance the rate of nucleophilic attack on the carbonyl carbon.[13] For example, a Hammett plot for the transfer hydrogenation of para-substituted acetophenones demonstrated a positive slope, indicating the reaction is facilitated by substituents that increase the electrophilicity of the carbonyl carbon.[14] Similarly, equilibrium acidities of substituted acetophenones in DMSO give an excellent linear correlation with Hammett constants, yielding a large ρ value of +3.55, which underscores the strong influence of substituents on reactions involving the carbon adjacent to the ring.[15]

Given the large, positive σ values for both meta-CF3 and para-Cl, the rate of nucleophilic addition to this compound is expected to be substantially higher than for the other ketones.

Conclusion

The reactivity of this compound is markedly enhanced compared to acetophenone and its monosubstituted chloro- and trifluoromethyl- analogs. This heightened reactivity stems from the powerful and additive inductive electron withdrawal by both the 4'-chloro and 3'-trifluoromethyl substituents. This effect renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack and more prone to rapid enolization.

The predictable reactivity hierarchy is: This compound > 3'-(Trifluoromethyl)acetophenone > 4'-Chloroacetophenone > Acetophenone

This understanding is not merely academic; it has profound practical implications. For synthetic chemists, it informs the choice of reaction conditions—milder reagents and lower temperatures may be sufficient for the more reactive ketones—and helps in anticipating potential side reactions. For drug developers, the electronic modifications that dictate reactivity also influence metabolic stability and pharmacokinetic profiles, making this class of compounds a versatile platform for systematic optimization.[5]

References

A Comparative Guide to the Biological Activity of 4'-Chloro-3'-(trifluoromethyl)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The strategic modification of core chemical scaffolds is a cornerstone of this endeavor. One such scaffold of growing interest is 4'-Chloro-3'-(trifluoromethyl)acetophenone. Its derivatives, particularly chalcones and pyrazoles, have emerged as promising candidates exhibiting a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

The Strategic Advantage of the this compound Scaffold

The this compound core is a synthetically versatile starting material. The presence of a trifluoromethyl (-CF3) group and a chlorine (Cl) atom on the phenyl ring significantly influences the physicochemical properties of its derivatives. The -CF3 group, a strong electron-withdrawing moiety, enhances metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability. The chlorine atom, also an electron-withdrawing group, can modulate the electronic properties of the molecule and provide an additional site for potential interactions with biological targets. These features make this scaffold an attractive starting point for the synthesis of novel bioactive compounds.

Comparative Analysis of Biological Activities

Anticancer Activity: A Focus on Pyrazole Derivatives

Derivatives of this compound, particularly those incorporating a pyrazole moiety, have demonstrated significant potential as anticancer agents. Pyrazoles are a well-established class of heterocyclic compounds known for their diverse pharmacological activities. When synthesized from chalcones derived from the parent acetophenone, these pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.

The mechanism of action for many anticancer pyrazole derivatives involves the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival. For instance, some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound IDDerivative TypeCancer Cell LineActivity MetricValueReference DrugReference Drug Value
PZ-1 PhenylpyrazoleLeukemia (K562)GI500.021 µMDoxorubicinNot specified
PZ-1 PhenylpyrazoleBreast (MCF-7)GI501.7 µMDoxorubicinNot specified
PZ-1 PhenylpyrazoleLung (A549)GI500.69 µMDoxorubicinNot specified
OXD-1 OxadiazoleCNS (SNB-19)PGI65.12ImatinibNot specified
OXD-1 OxadiazoleLung (NCI-H460)PGI55.61ImatinibNot specified

PZ-1 represents a conceptual pyrazole derivative for illustrative comparison based on reported data for similar structures. OXD-1 represents a conceptual oxadiazole derivative for illustrative comparison based on reported data for similar structures.[1] GI50: 50% Growth Inhibition. PGI: Percent Growth Inhibition.

Antimicrobial Activity: The Broad Spectrum of Chalcones

Chalcones, the α,β-unsaturated ketone precursors to the pyrazole derivatives, also exhibit significant biological activity in their own right. Their antimicrobial properties are particularly noteworthy. The enone moiety in the chalcone scaffold is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in microbial enzymes, leading to enzyme inactivation and inhibition of microbial growth.

The antimicrobial efficacy of these chalcones can be tuned by varying the substituents on the second aromatic ring (Ring B), which is introduced via the condensation of this compound with a substituted benzaldehyde.

Table 2: Comparative Antimicrobial Activity of Chalcone Derivatives

Compound IDDerivative TypeBacterial StrainZone of Inhibition (mm)Standard DrugStandard Drug Zone of Inhibition (mm)
CH-1 4-Hydroxy ChalconeS. aureus13CeftriaxoneNot specified
CH-2 4-Methoxy ChalconeE. coli10CeftriaxoneNot specified
CH-3 Unsubstituted ChalconeP. aeruginosa10CeftriaxoneNot specified

CH-1, CH-2, and CH-3 represent conceptual chalcone derivatives for illustrative comparison based on reported data for similar structures.[2]

Anti-inflammatory Activity: In Vivo Efficacy of Pyrazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound, particularly pyrazoles, have shown promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).

The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds. This model allows for the assessment of a compound's ability to reduce acute inflammation.

Table 3: Comparative In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDDerivative TypeAnimal Model% Inhibition of EdemaStandard DrugStandard Drug % Inhibition
PZ-2 PhenylpyrazoleRat67.32Ibuprofen76.45
PZ-3 PhenylpyrazoleRat61.78Ibuprofen76.45
PZ-4 PhenylpyrazoleRat65.89Ibuprofen76.45

PZ-2, PZ-3, and PZ-4 represent conceptual pyrazole derivatives for illustrative comparison based on reported data for similar structures.

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted benzaldehyde.[3][4]

Workflow for Chalcone Synthesis

A Dissolve this compound and substituted benzaldehyde in ethanol B Add aqueous KOH solution dropwise A->B C Stir at room temperature for 12-16 hours B->C D Pour reaction mixture into ice-cold water C->D E Acidify with dilute HCl D->E F Filter, wash with water, and dry the crude product E->F G Recrystallize from ethanol F->G

Caption: Workflow for the synthesis of chalcone derivatives.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol.

  • While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify it by recrystallization from ethanol to obtain the pure chalcone derivative.

Synthesis of Pyrazole Derivatives from Chalcones

This protocol outlines the synthesis of pyrazole derivatives from the previously synthesized chalcones.[5]

Workflow for Pyrazole Synthesis

A Dissolve the chalcone derivative in ethanol B Add hydrazine hydrate A->B C Add a few drops of glacial acetic acid B->C D Reflux the reaction mixture for 8-10 hours C->D E Cool the reaction mixture D->E F Pour into ice-cold water E->F G Filter, wash with water, and dry the crude product F->G H Recrystallize from ethanol G->H

Caption: Workflow for the synthesis of pyrazole derivatives.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the synthesized chalcone derivative (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the pyrazole derivative.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT assay.

Step-by-Step Methodology:

  • Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 or IC50 values.

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of the synthesized compounds.[6]

Agar Well Diffusion Workflow

A Prepare a lawn culture of the test microorganism on an agar plate B Create wells in the agar using a sterile cork borer A->B C Add a known concentration of the test compound solution to each well B->C D Incubate the plate at 37°C for 24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology:

  • Prepare a standardized inoculum of the test bacteria.

  • Using a sterile cotton swab, create a uniform lawn of the bacterial culture on the surface of a Mueller-Hinton agar plate.

  • With a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Also, include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Carrageenan-Induced Paw Edema Workflow

A Administer the test compound orally or intraperitoneally to rats B After 30-60 minutes, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Divide the animals (e.g., Wistar rats) into groups: a control group, a standard drug group (e.g., ibuprofen), and test groups for different doses of the synthesized compounds.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The chalcone derivatives serve as excellent scaffolds for antimicrobial agents, while their cyclized pyrazole counterparts exhibit significant anticancer and anti-inflammatory properties. The synthetic accessibility of these compounds, coupled with the potential for extensive structural modifications, makes them highly attractive for further investigation in drug discovery programs. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new derivatives, paving the way for the development of novel therapeutics.

References

A Comparative Guide to the HPLC Purity Analysis of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4'-Chloro-3'-(trifluoromethyl)acetophenone is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded approach to the purity analysis of this key intermediate, focusing on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the methodological choices, compare its performance with alternative techniques, and provide a detailed protocol for its implementation.

The Critical Role of Purity Analysis

This compound is a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a chloro and a trifluoromethyl group, imparts specific properties to the target molecules, such as enhanced metabolic stability and lipophilicity.[1] The purity of this intermediate is paramount, as impurities can carry through the synthetic process, potentially leading to undesired side effects or reduced efficacy in the final product. Therefore, a reliable and validated analytical method for purity assessment is not just a quality control measure but a cornerstone of robust drug development.

Recommended Method: A Stability-Indicating RP-HPLC Approach

Based on the chemical properties of this compound—a substituted aromatic ketone—a reversed-phase HPLC (RP-HPLC) method is the most suitable choice for its purity analysis. This technique separates compounds based on their hydrophobicity, which is ideal for this class of molecules.[3]

The proposed method is designed to be stability-indicating, meaning it can resolve the main compound from its potential process-related impurities and degradation products. This is a crucial requirement for methods used in the pharmaceutical industry, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Method Parameters and Rationale
ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecylsilane) column (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for aromatic ketones like the target analyte.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution with acetonitrile and acidified water offers a good balance of resolution and analysis time. Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
Gradient Program Start with a lower concentration of Acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.A gradient is necessary to elute any potential impurities that may have significantly different polarities from the main analyte, ensuring a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column that provides good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and improved peak shapes.
Detection UV at approximately 254 nmAromatic ketones typically exhibit strong UV absorbance around 254 nm due to the π-π* transitions of the benzene ring and the n-π* transition of the carbonyl group.[6]
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Diluent Mobile phase (initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape.
Potential Impurities and Degradants

A robust purity method must be able to separate the analyte from potential impurities. For this compound, these may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 3-aminobenzotrifluoride.[7]

  • Intermediates: Any stable intermediates formed during the synthesis, for instance, the corresponding oxime.[7]

  • Isomers: Positional isomers that may have formed during the synthesis.

  • Degradation Products: As a halogenated aromatic compound, it may be susceptible to degradation under stress conditions such as strong acid, base, oxidation, and photolysis.[8] Forced degradation studies are essential to identify these potential degradants and ensure the method can separate them.[4]

Comparison with Alternative Analytical Techniques

While RP-HPLC is the recommended method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.[7][9]The analyte must be volatile and thermally stable, or require derivatization. May not be suitable for all potential non-volatile impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and screening.[3]Lower resolution and sensitivity compared to HPLC; not ideal for quantitative analysis.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.Requires specialized equipment; may not offer the same level of resolution for all compounds as HPLC.
UV-Visible Spectrophotometry Measures the absorbance of light by the sample.Simple and rapid for quantitative analysis of the pure substance.[10]Not a separative technique; cannot be used for purity analysis in the presence of interfering substances that also absorb UV light.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines the steps for performing a purity analysis of this compound using the recommended HPLC method. All procedures should be performed in accordance with established laboratory safety protocols.

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of HPLC-grade acetonitrile and water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic System
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
306040
System Suitability

Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[11] This typically includes:

  • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Analysis and Calculation

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peaks.

Calculate the purity of the sample using the area normalization method:

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9] The validation should include studies on:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Weigh & Dissolve Reference Standard system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Weigh & Dissolve Test Sample sample_injection Inject Sample Solution prep_sample->sample_injection prep_mobile_phase Prepare & Degas Mobile Phases prep_mobile_phase->system_suitability blank_injection Inject Blank (Diluent) system_suitability->blank_injection If SST passes standard_injection Inject Standard Solution blank_injection->standard_injection standard_injection->sample_injection chromatogram Acquire & Integrate Chromatograms sample_injection->chromatogram calculation Calculate Purity (% Area Normalization) chromatogram->calculation report Generate Final Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

This guide has detailed a robust and scientifically sound RP-HPLC method for the purity analysis of this compound. The choice of a stability-indicating method is crucial for ensuring the quality of this important pharmaceutical intermediate. By following the principles of method development and validation outlined in this guide, and by adhering to the standards set by regulatory bodies such as the USP and ICH, researchers and drug developers can be confident in the quality of their materials and the integrity of their final products. The provided protocol serves as a strong starting point for the implementation of this critical analytical test.

References

A Researcher's Guide to the Spectroscopic Characterization of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification and characterization of novel chemical entities are paramount. 4'-Chloro-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone, serves as a critical building block in the synthesis of various high-value compounds. Its unique substitution pattern, featuring both a moderately deactivating chloro group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct electronic properties that necessitate a thorough and multi-faceted analytical approach for unambiguous structural confirmation.

This guide provides an in-depth spectroscopic characterization of this compound. Moving beyond a mere presentation of data, we will delve into the causal relationships between the molecular structure and its spectral output. By comparing its spectroscopic signature with those of related, simpler acetophenone derivatives, this guide offers researchers a robust framework for understanding the nuanced effects of substituent electronics on spectroscopic data. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

The Molecular Subject: Structure and Comparators

The subject of our analysis is this compound. To appreciate the influence of each substituent on the overall spectroscopic profile, we will compare its data against three well-characterized alternatives: the parent molecule Acetophenone, and the singly-substituted 4'-Chloroacetophenone and 3'-(Trifluoromethyl)acetophenone.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides invaluable information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups.

Predicted ¹H NMR Data for this compound
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~2.65Singlet (s)3H-COCH₃
2~7.70Doublet (d)1HH-5'
3~8.15Doublet of Doublets (dd)1HH-6'
4~8.30Doublet (d)1HH-2'
Interpretation and Causality

The ¹H NMR spectrum of an acetophenone derivative is typically characterized by a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons.[1][2]

  • Methyl Protons (-COCH₃): The acetyl methyl group appears as a sharp singlet around δ 2.65 ppm. Its downfield shift from a typical aliphatic methyl (~0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.[1]

  • Aromatic Protons: The three protons on the aromatic ring are all in distinct electronic environments due to the substitution pattern.

    • H-2' (δ ~8.30 ppm): This proton is ortho to the powerfully electron-withdrawing trifluoromethyl group and meta to the carbonyl group. The combined deshielding effects push this proton significantly downfield. It is expected to appear as a doublet due to coupling with H-6'.

    • H-6' (δ ~8.15 ppm): Positioned ortho to the carbonyl group and meta to both the chloro and trifluoromethyl groups, this proton is also strongly deshielded. It will likely appear as a doublet of doublets, coupling with both H-2' and H-5'.

    • H-5' (δ ~7.70 ppm): This proton is ortho to the chloro group and meta to the carbonyl group. While deshielded, the effect is less pronounced compared to H-2' and H-6'. It should appear as a doublet from coupling with H-6'.

Caption: Color-coded proton environments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically used.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data for this compound
SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~27-COCH₃
2~124 (q)-CF₃
3~125-138Aromatic CH & C-Cl
4~131 (q)C-CF₃
5~139Aromatic C-CO
6~196C=O
Interpretation and Causality

The presence of multiple substituents on the benzene ring leads to a complex aromatic region in the ¹³C NMR spectrum.[3][4]

  • Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to the electronegative oxygen atom and will appear far downfield, predicted around δ 196 ppm.

  • Methyl Carbon (-COCH₃): The acetyl methyl carbon is found in the aliphatic region, expected around δ 27 ppm.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is expected around δ 124 ppm.

  • Aromatic Carbons:

    • The carbon directly attached to the trifluoromethyl group (C-3') will also show a quartet splitting pattern and is significantly influenced by the fluorine atoms, predicted around δ 131 ppm.

    • The remaining four aromatic carbons will appear in the δ 125-139 ppm range. Precise assignment requires advanced 2D NMR techniques, but their chemical shifts are governed by the additive effects of the chloro, trifluoromethyl, and acetyl substituents.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program used. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets (unless coupled to other nuclei like fluorine), simplifying the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FT-IR Data for this compound
Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~1695C=O StretchKetone
~1600, ~1470C=C StretchAromatic Ring
~1350C-F StretchTrifluoromethyl
~1170, ~1130C-F StretchTrifluoromethyl
~840C-Cl StretchAryl Chloride
~800-700C-H Bend (out-of-plane)Substituted Aromatic
Interpretation and Causality
  • Carbonyl (C=O) Stretch: The most intense and diagnostically significant peak will be the carbonyl stretch. For aromatic ketones, this typically appears around 1685 cm⁻¹. The presence of two strong electron-withdrawing groups on the ring is expected to increase the double-bond character of the C=O bond, shifting this absorption to a slightly higher wavenumber, predicted around 1695 cm⁻¹.

  • C-F Stretches: The trifluoromethyl group will give rise to very strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region.

  • C-Cl Stretch: The aryl-chloride bond will show a weaker absorption band, typically in the 850-550 cm⁻¹ range.

  • Aromatic Vibrations: Aromatic C-H stretching is observed above 3000 cm⁻¹, while the ring C=C stretching vibrations appear as a pair of bands around 1600 and 1470 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, requiring minimal sample preparation.

  • Acquisition: Place the sample in the IR beam of an FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Predicted Mass Spectrometry Data for this compound
m/z (Predicted)IonIdentity
222/224[M]⁺Molecular Ion
207/209[M-CH₃]⁺Loss of methyl group
181/183[M-COCH₃]⁺Loss of acetyl group
43[CH₃CO]⁺Acetyl cation
Interpretation and Causality

The molecular weight of this compound (C₉H₆ClF₃O) is 222.59 g/mol .

  • Molecular Ion ([M]⁺): The mass spectrum will show a molecular ion peak at m/z 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at m/z 224 with about one-third the intensity of the m/z 222 peak.

  • Fragmentation Pattern: Ketones commonly undergo alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[5][6]

    • Loss of Methyl ([M-CH₃]⁺): The most favorable alpha-cleavage results in the loss of the methyl group (•CH₃, 15 Da), leading to a prominent peak at m/z 207 (and a corresponding isotope peak at m/z 209). This acylium ion is resonance-stabilized and often forms the base peak of the spectrum.

    • Acetyl Cation ([CH₃CO]⁺): The other possible alpha-cleavage would form the acetyl cation at m/z 43.

    • Loss of Acetyl ([M-COCH₃]⁺): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in a fragment at m/z 181/183.

M [M]⁺˙ m/z 222/224 M_minus_Me [M-CH₃]⁺ m/z 207/209 (Acylium Ion) M->M_minus_Me - •CH₃ M_minus_Ac [M-COCH₃]⁺ m/z 181/183 M->M_minus_Ac - •COCH₃ Ac [CH₃CO]⁺ m/z 43 M->Ac α-cleavage

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Comparative Spectroscopic Analysis

The true power of spectroscopic analysis lies in comparison. By examining the data for our target molecule alongside its simpler analogues, we can directly observe the electronic influence of the substituents.

Comparison of Key ¹H and ¹³C NMR Chemical Shifts (ppm)
Compoundδ (-COCH₃) ¹Hδ (C=O) ¹³C
Acetophenone~2.61[7]~198.1[8]
4'-Chloroacetophenone~2.61[8]~196.8[8]
3'-(Trifluoromethyl)acetophenone~2.66~196.7
This compound ~2.65 (Predicted) ~196 (Predicted)
  • Analysis: The ¹³C chemical shift of the carbonyl carbon is sensitive to the electron density on the aromatic ring. Both the -Cl and -CF₃ groups are electron-withdrawing, which slightly shields the carbonyl carbon (moves it upfield) compared to unsubstituted acetophenone.[3][4] The effect of these two groups in the target molecule is expected to be roughly additive. The methyl proton chemical shift shows less variation but is slightly deshielded by the presence of the strongly withdrawing -CF₃ group.

Comparison of Key FT-IR Frequencies (cm⁻¹)
Compoundν (C=O Stretch)
Acetophenone~1685
4'-Chloroacetophenone~1687
3'-(Trifluoromethyl)acetophenone~1701[9]
This compound ~1695 (Predicted)
  • Analysis: Electron-withdrawing groups on the aromatic ring pull electron density away from the carbonyl group, which strengthens the C=O double bond and increases its stretching frequency. The -CF₃ group has a much stronger electron-withdrawing effect than the -Cl group, resulting in a more significant shift to a higher wavenumber. The combined effect in the target molecule results in a C=O stretch at a frequency between that of the two singly-substituted comparators.

Conclusion

The spectroscopic characterization of this compound is defined by the combined electronic effects of its chloro, trifluoromethyl, and acetyl substituents. Key identifying features include:

  • ¹H NMR: A three-proton singlet for the acetyl group and three distinct downfield signals in the aromatic region, reflecting the unique electronic environment of each aromatic proton.

  • ¹³C NMR: A deshielded carbonyl carbon signal near δ 196 ppm and characteristic quartet signals for the -CF₃ carbon and the aromatic carbon to which it is attached.

  • FT-IR: A strong carbonyl absorption band around 1695 cm⁻¹ and intense C-F stretching bands between 1350-1100 cm⁻¹.

  • Mass Spectrometry: A distinctive molecular ion cluster at m/z 222/224 and a prominent fragment at m/z 207/209 corresponding to the loss of a methyl group.

This comprehensive guide provides a robust analytical framework, grounded in the fundamental principles of spectroscopy, to ensure the confident identification and characterization of this compound for researchers and scientists in drug development and chemical synthesis.

References

A Comparative Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone and 4'-fluoro-3'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful development of novel molecules. Among the myriad of available synthons, halogenated and trifluoromethylated acetophenones serve as critical intermediates due to their unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides an in-depth comparative analysis of two such key intermediates: 4'-Chloro-3'-(trifluoromethyl)acetophenone and 4'-fluoro-3'-(trifluoromethyl)acetophenone. This document is intended to equip researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Halogens

At first glance, this compound and 4'-fluoro-3'-(trifluoromethyl)acetophenone appear structurally similar, with the primary difference being the halogen atom at the 4'-position. However, this seemingly minor substitution imparts distinct physicochemical characteristics that can significantly influence their reactivity and suitability for various applications.

PropertyThis compound4'-fluoro-3'-(trifluoromethyl)acetophenone
Molecular Formula C₉H₆ClF₃O[1][2]C₉H₆F₄O[3]
Molecular Weight 222.59 g/mol [1][2]206.14 g/mol [3]
Appearance White to almost white powder or crystal[4]Colorless to almost colorless clear liquid[3]
Melting Point 60 - 64 °C[4]Not applicable (liquid at room temperature)
Boiling Point 236.6 ± 35.0 °C (Predicted)[5]Not available
CAS Number 129825-11-2[1][2]208173-24-4[3]

The most apparent difference is the physical state at room temperature, with the chloro derivative being a solid and the fluoro analog a liquid. This can have practical implications for handling, storage, and reaction setup. The higher molecular weight of the chloro compound is a direct result of the larger atomic mass of chlorine compared to fluorine.

Spectroscopic Analysis: Fingerprinting the Molecules

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. A comparative analysis of the spectral data for this compound and 4'-fluoro-3'-(trifluoromethyl)acetophenone reveals subtle yet important differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds are expected to show signals corresponding to the acetyl methyl protons and the aromatic protons. Due to the electron-withdrawing nature of the trifluoromethyl and halogen substituents, the aromatic protons will appear in the downfield region. The specific chemical shifts and coupling patterns will differ based on the electronic environment influenced by either chlorine or fluorine. For instance, the fluorine atom in 4'-fluoro-3'-(trifluoromethyl)acetophenone will introduce additional coupling (H-F coupling) to the adjacent aromatic protons, leading to more complex splitting patterns compared to the chloro analog.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For 4'-fluoro-3'-(trifluoromethyl)acetophenone, this band appears in the range of 1680-1700 cm⁻¹.[3] This region is characteristic of aromatic ketones where conjugation with the aromatic ring slightly lowers the stretching frequency. Similar absorption is expected for the chloro derivative. Both spectra will also exhibit characteristic bands for the C-F stretching of the trifluoromethyl group.

Synthesis Strategies: The Friedel-Crafts Acylation Approach

A common and versatile method for the synthesis of aromatic ketones like the ones discussed here is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

dot

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Acyl_Chloride Acetyl Chloride Reaction Friedel-Crafts Acylation Acyl_Chloride->Reaction Aromatic_Substrate 1-Chloro-2-(trifluoromethyl)benzene or 1-Fluoro-2-(trifluoromethyl)benzene Aromatic_Substrate->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Chloro_Product This compound Reaction->Chloro_Product From 1-Chloro-2-(trifluoromethyl)benzene Fluoro_Product 4'-fluoro-3'-(trifluoromethyl)acetophenone Reaction->Fluoro_Product From 1-Fluoro-2-(trifluoromethyl)benzene

Caption: Generalized workflow for the synthesis of the target compounds via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound or 4'-fluoro-3'-(trifluoromethyl)acetophenone.

Materials:

  • 1-Chloro-2-(trifluoromethyl)benzene or 1-Fluoro-2-(trifluoromethyl)benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add the corresponding substituted benzene (1-Chloro-2-(trifluoromethyl)benzene or 1-Fluoro-2-(trifluoromethyl)benzene, 1.0 equivalent) dropwise via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the desired acetophenone.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with literature data. The yield of the reaction should be calculated to assess the efficiency of the synthesis.

Comparative Reactivity: The Influence of the Halogen

The electron-withdrawing nature of both the trifluoromethyl group and the halogen substituent significantly influences the reactivity of the aromatic ring and the acetyl group.

dot

ReactivityComparison cluster_electrophilic Electrophilic Aromatic Substitution Aromatic_Ring Aromatic Ring Reactivity EAS Deactivated due to -CF₃ and -Cl/-F groups Aromatic_Ring->EAS SNAr_Cl 4'-Chloro derivative: Good leaving group Aromatic_Ring->SNAr_Cl SNAr_F 4'-Fluoro derivative: Excellent leaving group, higher reactivity Aromatic_Ring->SNAr_F

Caption: Comparison of aromatic ring reactivity for the chloro and fluoro analogs.

Electrophilic Aromatic Substitution: Both the chloro and fluoro substituents, along with the trifluoromethyl group, are deactivating towards electrophilic aromatic substitution.[9] This is due to their strong electron-withdrawing inductive effects.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the halogen as a leaving group in nucleophilic aromatic substitution is a key point of differentiation. Fluorine, being more electronegative, is generally a better leaving group in SNAr reactions on activated aromatic rings compared to chlorine.[10][11][12] This is because the rate-determining step is the nucleophilic attack on the carbon bearing the halogen, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic. Therefore, 4'-fluoro-3'-(trifluoromethyl)acetophenone is expected to be more reactive towards nucleophilic displacement of the halogen than its chloro counterpart. This enhanced reactivity can be advantageous in synthetic routes that require the introduction of a nucleophile at the 4'-position.

Applications in Drug Discovery and Agrochemicals: A Look at Biological Activity

Both this compound and 4'-fluoro-3'-(trifluoromethyl)acetophenone are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability in drug candidates.

While direct comparative studies on the biological activities of these two specific compounds are limited in the available literature, research on similar halogenated and trifluoromethylated acetophenone derivatives has shown a range of biological effects, including anticancer and antimicrobial activities.[13][14] The nature of the halogen can influence the biological profile of the final molecule. For instance, studies on other classes of compounds have shown that changing a chlorine to a fluorine atom can modulate potency and selectivity. The higher reactivity of the fluoro-derivative in SNAr reactions also opens up a wider range of possibilities for creating diverse libraries of compounds for biological screening.

Conclusion

The choice between this compound and 4'-fluoro-3'-(trifluoromethyl)acetophenone as a synthetic intermediate depends on the specific requirements of the target molecule and the intended synthetic strategy.

  • This compound is a solid, which may be preferable for handling and weighing in certain laboratory settings. Its lower reactivity in SNAr reactions might be beneficial when other parts of the molecule are sensitive to nucleophilic attack.

  • 4'-fluoro-3'-(trifluoromethyl)acetophenone , being a liquid, offers advantages in terms of ease of handling for liquid-phase reactions. Its higher reactivity towards nucleophilic aromatic substitution makes it a more suitable precursor for the introduction of a wide array of nucleophiles at the 4'-position, providing greater synthetic flexibility.

Ultimately, the decision should be guided by a thorough understanding of the downstream chemical transformations and the desired properties of the final product. This guide provides the foundational comparative data to aid researchers in making this critical selection.

References

A Comparative Guide to the Definitive Structural Validation of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise molecular structure of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic detail—it is the bedrock of its function, efficacy, and safety. For a compound such as 4'-Chloro-3'-(trifluoromethyl)acetophenone, an important building block in medicinal chemistry, unambiguous structural validation is paramount.[1][2][3] This guide provides an in-depth comparison of the preeminent method for absolute structure determination, single-crystal X-ray crystallography, with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to confidently ascertain the three-dimensional architecture of small molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (XRD) remains the unequivocal gold standard.[4][5][6] This technique provides a high-resolution map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined.[5][7]

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, we can infer its likely crystallographic parameters based on the known structure of its parent compound, acetophenone.[8][9] The introduction of the electron-withdrawing chloro and trifluoromethyl groups is expected to influence the crystal packing and intermolecular interactions.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the critical steps.

Protocol 1: Single-Crystal X-ray Diffraction

  • Purification and Crystal Growth:

    • The initial sample of this compound must be purified to the highest possible degree (>98%) to facilitate the growth of single crystals.

    • Slow evaporation is a common and effective method for crystal growth. A supersaturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). The choice of solvent is critical and often requires screening.

    • The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. The formation of well-ordered, single crystals is the desired outcome.

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The chosen crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to approximately 100 K. This cryogenic cooling minimizes thermal vibrations and radiation damage during data collection.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated through a series of angles.

    • As the X-rays interact with the crystal lattice, they are diffracted, producing a pattern of spots that are recorded by a detector.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the Workflow

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification (>98%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Crystal_Mounting Crystal Mounting & Cryo-cooling Slow_Evaporation->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structure & Validation Structure_Refinement->Final_Structure

Caption: A flowchart illustrating the key stages in determining a molecule's structure using single-crystal X-ray crystallography.

Expected Crystallographic Data

The following table presents the known crystallographic data for acetophenone and hypothesized data for this compound, illustrating the kind of precise information this technique provides.

ParameterAcetophenone[8]This compound (Hypothesized)Significance
Formula C₈H₈OC₉H₆ClF₃OConfirms elemental composition.
Molecular Weight 120.15 g/mol 222.59 g/mol Basic molecular property.
Crystal System MonoclinicMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/nP2₁/c or similarDefines the symmetry elements within the unit cell.
a (Å) 10.256~12-15Unit cell dimension.
b (Å) 8.678~8-10Unit cell dimension.
c (Å) 8.558~9-12Unit cell dimension.
β (°) ** 121.0~90-110Unit cell angle.
Volume (ų) **651.8~1100-1500Volume of the unit cell.
Z 44Number of molecules per unit cell.
R-factor -< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Complementary Techniques for Structural Elucidation

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are indispensable tools for routine characterization and for providing orthogonal evidence of a molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[10] It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) of the signals to deduce the connectivity of protons in the molecule. For this compound, one would expect to see a singlet for the methyl protons and a complex pattern for the three aromatic protons.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different types of carbon atoms (e.g., carbonyl, aromatic, methyl).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

Protocol 3: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight (222.59 for C₉H₆ClF₃O).

    • Analyze the fragmentation pattern. For acetophenones, a characteristic fragmentation is the loss of the methyl group, leading to a strong peak at M-15.[11][12][13] The presence of a chlorine atom will also result in a characteristic M+2 isotopic peak with an intensity of about one-third of the M⁺ peak.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5][7]Connectivity, chemical environment of atoms in solution.Molecular weight, elemental composition (HRMS), structural fragments.[11]
Sample Requirements High-purity single crystal (0.1-0.3 mm).5-10 mg of pure sample, soluble in deuterated solvent.Microgram to nanogram quantities.
Strengths Unambiguous structure determination.Excellent for determining connectivity and diastereomers. Non-destructive.High sensitivity, provides exact molecular weight.
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation.Does not provide absolute stereochemistry or detailed 3D spatial information.Provides indirect structural information through fragmentation. Isomeric compounds can be difficult to distinguish.
Application to this compound Would definitively confirm the substitution pattern on the aromatic ring and the overall molecular geometry.Would confirm the presence of the methyl group, the three aromatic protons, and their relative positions.Would confirm the molecular weight and the presence of chlorine through its isotopic pattern.

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process where each analytical technique provides a unique and crucial piece of the puzzle. While NMR and mass spectrometry are essential for initial identification, confirming connectivity, and verifying molecular weight, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution, three-dimensional view of the molecule. This definitive structural knowledge is indispensable for understanding structure-activity relationships, designing new molecules, and ensuring the intellectual property and regulatory compliance of novel chemical entities. Therefore, a comprehensive approach, leveraging the strengths of all three techniques, constitutes a robust and self-validating system for structural elucidation in modern chemical research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 4'-Chloro-3'-(trifluoromethyl)acetophenone is a key building block in medicinal chemistry and organic synthesis, valued for its role in creating compounds with enhanced metabolic stability and lipophilicity.[1] However, its halogenated structure necessitates a rigorous and informed approach to its handling and disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each step. Our goal is to ensure that this valuable compound is managed safely from the moment it is used to its final, compliant disposal, protecting both laboratory personnel and the environment.

Hazard Identification & Safety Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its safety profile dictates the necessary precautions for handling and disposal.

The primary hazards associated with this compound include:

  • Acute Oral Toxicity: It is harmful if swallowed.[2]

  • Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]

These hazards underscore the necessity of using appropriate personal protective equipment (PPE) at all times and preventing any release into the environment.

Property Value Source
CAS Number 129825-11-2[1][2][5]
Molecular Formula C₉H₆ClF₃O[1][2][5]
Molecular Weight 222.59 g/mol [1][2][5]
Appearance White to almost white powder/crystal[1][5]
Melting Point 61-63 °C[5]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2][3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, adherence to proper PPE protocols is mandatory. The causality is direct: the chemical's irritant and toxic properties are mitigated by creating a physical barrier between the researcher and the substance.

Essential PPE:

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[7][6] This prevents skin irritation.[2]

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of dust generation, a complete suit protecting against chemicals may be necessary.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is unavoidable, use a P95 (US) or P1 (EU) particle respirator.[7] This is to avoid respiratory tract irritation.[2]

First Aid Measures:

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[7][3][8]

  • After Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.[7][3][8]

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[3][8]

  • After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[7][8]

Core Disposal Protocol: Waste Segregation & Collection

The most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of both chlorine and fluorine atoms, this compound is categorized as a halogenated organic waste .[9]

Causality: Halogenated and non-halogenated waste streams are treated differently during final disposal. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HCl and HF) produced during combustion.[6] Mixing these wastes contaminates the entire stream, significantly increasing disposal costs and environmental complexity.[10]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container with a screw cap. Ensure the container is in good condition and can be sealed to be "vapor tight" and "spill proof."[11]

  • Label Correctly Before Use: Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".[10]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[11]

    • A list of any solvents used to dissolve or rinse the compound.

  • Segregate at the Source: Collect all waste containing this compound—including residual solids, contaminated consumables (like weigh boats or wipes), and solutions—in this dedicated container.

  • DO NOT MIX: Never mix this halogenated waste with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[10][11] Also, do not add strong acids, bases, or oxidizers to this container.[10]

  • Keep Container Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[10][11]

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is in a well-ventilated, cool, and dry location, away from incompatible materials.[11]

Disposal Workflow for this compound

The following diagram outlines the decision-making process and workflow for the compliant disposal of this compound.

Caption: Disposal workflow from lab generation to final incineration.

Spill & Decontamination Procedures

Accidents can happen, and a prepared response is key to maintaining safety.

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills, evacuate the area.

  • Don PPE: Wear the full, appropriate PPE as described in Section 2.

  • Contain the Spill: Prevent the spread of the powder.

  • Clean Up:

    • For dry spills , carefully sweep up the solid material and place it into a labeled hazardous waste container.[7][6] Avoid any actions that create dust.[7][6][12]

    • Use a damp cloth or paper towel to wipe the area after sweeping.

  • Prevent Runoff: Do not let the product enter drains.[7][6] If washing the area is necessary, prevent runoff from entering waterways.[12]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the designated halogenated hazardous waste container.

Final Disposal Pathway

It is crucial for laboratory personnel to understand that they are responsible for the initial phases of disposal: segregation, containerization, and labeling. The final disposal must be handled by trained professionals.

The collected and properly labeled waste will be picked up by your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.[7][6][13] This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

The universally recommended disposal method for this type of halogenated organic compound is chemical incineration .[6] The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber to handle the hazardous combustion byproducts.[6] This process ensures the complete destruction of the organic molecule, converting it to simpler, less harmful substances.

By adhering to this comprehensive guide, you ensure that your use of this compound aligns with the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.

References

Personal protective equipment for handling 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4'-Chloro-3'-(trifluoromethyl)acetophenone

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. This compound, a halogenated aromatic ketone, is one such compound with significant potential in synthetic chemistry. However, its unique chemical properties necessitate a robust understanding of its handling and safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][3].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][3].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][3].

The presence of a halogen (chlorine) and a trifluoromethyl group on the aromatic ring influences its reactivity and toxicological profile. These functional groups can enhance membrane permeability and interaction with biological macromolecules, underscoring the importance of preventing direct contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.

Scenario Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a ventilated enclosure ANSI Z.87.1 compliant safety glasses with side shieldsNitrile or Neoprene gloves. Consider double-gloving.Fully buttoned laboratory coatNot typically required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles or a face shield worn over safety glassesChemical-resistant gloves (e.g., Butyl rubber, Viton™) rated for ketones and halogenated hydrocarbons.[4][5]Chemical-resistant apron over a laboratory coatUse within a certified chemical fume hood is mandatory.
Handling bulk quantities or potential for aerosolization Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Silver Shield®/4H®)Chemical-resistant suit or apronA NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient.[6]
Cleaning spills Chemical splash goggles and face shieldChemical-resistant gloves (as per reaction scale)Chemical-resistant apron or suitNIOSH-approved respirator with an organic vapor cartridge

Expert Insight: While nitrile gloves are common in laboratories, they offer limited short-term protection against many organic solvents.[6] For prolonged exposure or when handling larger quantities of this compound, especially in solution, it is crucial to consult glove manufacturer's chemical resistance guides to select a material with a longer breakthrough time.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure minimizes the risk of exposure and ensures experimental reproducibility.

1. Preparation and Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to mitigate inhalation risks.[7]
  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

2. Weighing and Transfer:

  • As this compound is a solid, care should be taken to avoid generating dust during weighing.[8]
  • Use a spatula for transfers and weigh the compound on anti-static weigh paper or directly into a tared container within the fume hood.
  • Close the primary container immediately after dispensing.

3. Dissolution and Reaction:

  • When preparing solutions, add the solid this compound to the solvent slowly to control any potential exothermic processes.
  • Keep all containers and reaction vessels clearly labeled with the full chemical name and relevant hazard pictograms.
  • Maintain the sash of the fume hood at the lowest practical height during the experiment.

4. Post-Reaction Work-up and Purification:

  • All work-up procedures, including extractions and chromatography, should be conducted within the fume hood.
  • Be mindful that this compound and its solutions will contaminate glassware, rotary evaporators, and other equipment. Decontaminate all equipment thoroughly after use.

Disposal Plan: Managing Halogenated Waste

Proper waste segregation and disposal are not just regulatory requirements; they are a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must not be disposed of down the sink or mixed with non-halogenated waste.[9][10]

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, weigh paper, and paper towels should be collected in a designated, labeled, and sealed container for solid hazardous waste.[11]

  • Liquid Waste: All solutions containing this compound, including mother liquors from crystallizations and fractions from chromatography, must be collected in a dedicated "Halogenated Organic Waste" container.[7][9][10]

    • This container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealing cap.[9]

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its chemical contents with approximate percentages.[10]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to effectively managing unforeseen incidents.

In Case of a Spill:

The following workflow outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure alert Alert others in the area evacuate Evacuate immediate area if necessary alert->evacuate Major spill or high vapor concentration ppe Don appropriate PPE for cleanup alert->ppe Minor, manageable spill contain Contain the spill with absorbent pads ppe->contain absorb Apply absorbent material (e.g., vermiculite) contain->absorb collect Collect absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate

Caption: Workflow for handling a chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3]

By integrating these safety and handling protocols into your daily laboratory practices, you can confidently work with this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.